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  • Product: methyl pyridine-3-carboximidate
  • CAS: 57869-84-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl Pyridine-3-Carboximidate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl pyridine-3-carboximidate is a pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyridine-3-carboximidate is a pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyridine moiety is a well-established scaffold in numerous pharmaceuticals, valued for its ability to enhance solubility and interact with biological targets.[1][2] The imidate functional group, a versatile synthon, offers unique reactivity for the synthesis of various nitrogen-containing heterocycles.[3][4] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of methyl pyridine-3-carboximidate, with a focus on its relevance to drug discovery and development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs, particularly methyl nicotinate (methyl pyridine-3-carboxylate), and the general chemical behavior of imidates and pyridine derivatives to provide a robust and insightful resource.

Introduction: The Significance of Pyridine-Based Scaffolds

The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the design of new therapeutic agents.[1][2] Its presence in a molecule can significantly influence pharmacokinetic properties such as solubility and bioavailability.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological macromolecules.[5] The derivatization of the pyridine scaffold allows for the fine-tuning of these properties, making pyridine derivatives a cornerstone of modern drug discovery.[6][7] The introduction of an imidate functional group at the 3-position of the pyridine ring, as in methyl pyridine-3-carboximidate, presents a unique opportunity to explore novel chemical space and develop new molecular entities with potential therapeutic applications.[8][9]

Physicochemical Properties: An Extrapolative Analysis

Table 1: Predicted and Comparative Physicochemical Properties

PropertyPredicted: Methyl Pyridine-3-carboximidateComparative: Methyl Nicotinate (CAS: 93-60-7)
Molecular Formula C₇H₈N₂OC₇H₇NO₂
Molecular Weight 136.15 g/mol 137.14 g/mol [10]
Appearance Likely a colorless to pale yellow liquid or low-melting solidColorless to pale yellow liquid or crystal-powder[11][12]
Boiling Point Predicted to be similar to or slightly lower than methyl nicotinate~220-222 °C[11]
Melting Point If solid, likely a low melting point41 °C[12]
Solubility Predicted to be soluble in common organic solvents (e.g., ethanol, dichloromethane) and sparingly soluble in water.Moderately soluble in organic solvents, sparingly soluble in water.[11]
pKa (of pyridinium ion) Predicted to be slightly higher than methyl nicotinate due to the more basic imine nitrogen.3.24 (Predicted)

The replacement of the carbonyl oxygen in methyl nicotinate with a more basic imino group (=NH) in methyl pyridine-3-carboximidate is expected to increase the overall basicity of the molecule. This would likely result in a higher pKa for the corresponding pyridinium ion. The overall polarity is also expected to be similar, leading to comparable solubility profiles.

Spectroscopic Characterization: A Predictive Approach

The structural elucidation of organic molecules relies heavily on spectroscopic techniques. While experimental spectra for methyl pyridine-3-carboximidate are not widely published, we can predict the key features based on the known spectra of methyl nicotinate and the characteristic signals of the imidate functional group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the methyl group of the imidate. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the imidate group.

  • Pyridine Protons: Four signals in the aromatic region (typically δ 7.0-9.0 ppm), exhibiting characteristic coupling patterns for a 3-substituted pyridine.

  • Methyl Protons (-OCH₃): A singlet around δ 3.9 ppm.

  • Imine Proton (=NH): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

For comparison, the ¹H NMR spectrum of methyl nicotinate in CDCl₃ shows signals at approximately δ 9.23 (s, 1H), 8.78 (d, 1H), 8.29 (d, 1H), 7.39 (t, 1H), and 3.96 (s, 3H) ppm.[13]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon framework.

  • Pyridine Carbons: Five signals in the aromatic region (typically δ 120-155 ppm).

  • Imidate Carbon (C=N): A characteristic signal in the range of δ 150-170 ppm.

  • Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorptions:

  • C=N Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹.

  • C-O Stretch: A strong absorption in the region of 1200-1300 cm⁻¹.

  • N-H Stretch: A moderate, broad absorption around 3300 cm⁻¹ for the imine proton.

  • Aromatic C-H and C=C Stretches: Characteristic bands for the pyridine ring.

For comparison, methyl nicotinate exhibits a strong ester carbonyl (C=O) stretch near 1720 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (136.15 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the pyridine ring.

Chemical Properties and Reactivity

The chemical reactivity of methyl pyridine-3-carboximidate is dictated by the interplay between the pyridine ring and the imidate functional group.

The Imidate Functional Group: A Versatile Intermediate

Alkyl imidates are known for their utility as synthetic intermediates.[14] Their reactivity stems from the electrophilic nature of the imine carbon.[14]

  • Hydrolysis: Imidates are susceptible to hydrolysis, particularly under acidic conditions, to yield the corresponding ester (in this case, methyl nicotinate) and ammonia.[14][15] This reaction pathway is a key consideration for the handling and storage of the compound. The stability of imidates generally increases in anhydrous, neutral, or slightly basic conditions.[14]

  • Reaction with Amines: The reaction of imidates with amines is a common and efficient method for the synthesis of amidines.[14] This makes methyl pyridine-3-carboximidate a valuable precursor for the synthesis of a variety of pyridine-3-carboxamidines, which are themselves an important class of compounds in medicinal chemistry.

  • Rearrangement: Under certain conditions, such as catalysis by alkyl halides, imidates can undergo rearrangement to form N,N-disubstituted amides.[16]

Figure 1: Key reactions of methyl pyridine-3-carboximidate.

The Pyridine Ring: A Platform for Further Functionalization

The pyridine ring itself can undergo a variety of chemical transformations. As a heterocyclic aromatic compound, it can participate in electrophilic aromatic substitution, although it is generally less reactive than benzene.[5] The nitrogen atom of the pyridine ring can also be targeted by electrophiles, leading to N-alkylation or N-oxidation.[5]

Synthesis of Methyl Pyridine-3-Carboximidate

The most common and direct method for the synthesis of imidates is the Pinner reaction.[3][17] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol.

Pinner Reaction Protocol

A likely synthetic route to methyl pyridine-3-carboximidate would involve the reaction of 3-cyanopyridine with methanol in the presence of a strong acid, such as hydrogen chloride.

Step-by-step Methodology:

  • Reaction Setup: A solution of 3-cyanopyridine in an excess of anhydrous methanol is prepared in a reaction vessel equipped with a stirring mechanism and a means to control the temperature.

  • Acidification: Anhydrous hydrogen chloride gas is bubbled through the cooled solution, or a solution of HCl in methanol is added. This protonates the nitrile, activating it for nucleophilic attack by methanol.

  • Reaction: The reaction mixture is stirred at a low temperature (typically 0 °C to room temperature) for a period of time, monitored by techniques such as TLC or GC-MS.

  • Isolation: The resulting imidate hydrochloride salt (Pinner salt) may precipitate from the reaction mixture and can be isolated by filtration. Alternatively, the reaction mixture can be neutralized and the free imidate extracted with an organic solvent.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

G cluster_0 Pinner Reaction for Methyl Pyridine-3-carboximidate 3-Cyanopyridine 3-Cyanopyridine Methyl Pyridine-3-carboximidate\n(as hydrochloride salt) Methyl Pyridine-3-carboximidate (as hydrochloride salt) 3-Cyanopyridine->Methyl Pyridine-3-carboximidate\n(as hydrochloride salt) + Methanol Methanol Methanol->Methyl Pyridine-3-carboximidate\n(as hydrochloride salt) + HCl HCl HCl->Methyl Pyridine-3-carboximidate\n(as hydrochloride salt) catalyst

Figure 2: Conceptual workflow for the synthesis of methyl pyridine-3-carboximidate.

Applications in Drug Development

The unique combination of a pyridine scaffold and a reactive imidate functionality makes methyl pyridine-3-carboximidate a promising building block in drug discovery.

Synthesis of Bioactive Heterocycles

Imidates are valuable precursors for the synthesis of various N-heterocycles, including pyrimidines, triazoles, and triazines.[3][15] By leveraging the reactivity of the imidate group, medicinal chemists can construct complex molecular architectures with potential biological activity.

Prodrug Design

The lability of the imidate group, particularly its susceptibility to hydrolysis, could be exploited in prodrug design. A biologically active carboxylic acid could potentially be masked as an imidate to improve its pharmacokinetic profile, with subsequent hydrolysis in vivo to release the active drug.[18]

Lead Optimization

The pyridine-3-carboximidate scaffold can serve as a starting point for lead optimization campaigns. The pyridine ring and the imidate nitrogen can be functionalized to explore structure-activity relationships and enhance binding affinity to a biological target.

G Start Methyl Pyridine-3-carboximidate Step1 Reaction with Amines Start->Step1 Step2 Cyclization Reactions Start->Step2 Step3 Hydrolysis (Prodrug Activation) Start->Step3 End1 Bioactive Amidines Step1->End1 End2 Novel Heterocycles Step2->End2 End3 Active Carboxylic Acid Drug Step3->End3

Figure 3: Potential applications of methyl pyridine-3-carboximidate in medicinal chemistry.

Safety, Handling, and Storage

Given the reactivity of imidates, particularly their sensitivity to moisture, methyl pyridine-3-carboximidate should be handled with care.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of any vapors.

  • Incompatibilities: Avoid contact with strong acids, strong oxidizing agents, and water.

Conclusion

Methyl pyridine-3-carboximidate, while not extensively characterized in the literature, represents a molecule of significant potential for researchers in organic synthesis and drug development. By understanding the fundamental chemistry of its constituent pyridine and imidate moieties, scientists can harness its unique properties to create novel compounds with a wide range of applications. This guide has provided a comprehensive, albeit predictive, overview to stimulate further research and unlock the full potential of this versatile chemical entity.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Retrieved from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). Retrieved from [Link]

  • Issa Mohammed, Y. H., Shamkh, I. M., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Retrieved from [Link]

  • Issa Mohammed, Y. H., Shamkh, I. M., et al. (2024).
  • Georganics. Imidates. Retrieved from [Link]

  • Issa Mohammed, Y. H., Shamkh, I. M., et al. (2024).
  • Oakwood Chemical. N-Methylpyridine-3-carboxamide. (114-33-0). Retrieved from [Link]

  • Akhtar, S., Tiwari, S., khan, S., Kumar, R., Gupta, N., & Gupta, N. (2025).
  • Boukthir, M., & Chabchouba, F. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research & Reviews: Journal of Chemistry, 6(4), 1-10.
  • FooDB. (2011). Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331). Retrieved from [Link]

  • Zaragoza, F. (2020, December 26). Alkylation of Alcohols, Part 2: with Carbonates, Imidates, Epoxides and Diazo Compounds [Video]. YouTube.
  • Imidates: an emerging synthon for N-heterocycles. (n.d.). Royal Society of Chemistry.
  • SpectraBase. Methylnicotinate. Retrieved from [Link]

  • Wang, Y., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 138, 1033-1049.
  • Li, J., et al. (2025). Precursors of Carboximidates Deriving from Thioamide-Trimethyl-Lock System: A General Method for Designing Stable Cascade Acid-Sensitive Prodrugs. Journal of the American Chemical Society.
  • Wikipedia. N1-Methyl-4-pyridone-3-carboxamide. Retrieved from [Link]

  • Challis, B. C., & Frenkel, A. D. (1978). The alkyl halide catalysed pseudomolecular rearrangement of imidates to amides: an explanation for the ambident nucleophilic properties of neutral amides. Journal of the Chemical Society, Perkin Transactions 2, (2), 192-197.
  • Wikipedia. Pinner reaction. Retrieved from [Link]

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • The chemistry of amidines and imidates. (n.d.).
  • Matrix Fine Chemicals. METHYL PYRIDINE-3-CARBOXYLATE | CAS 93-60-7. Retrieved from [Link]

  • Hartmann, M., & Seiberth, M. (1927). U.S. Patent No. 1,617,332. Washington, DC: U.S.
  • National Center for Biotechnology Information. Pyridine-3-carboximidate. PubChem Compound Database. Retrieved from [Link]

  • Bundgaard, H., & Nielsen, N. M. (1987). Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. Journal of Pharmaceutical Sciences, 76(7), 505-513.
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  • National Center for Biotechnology Information. 1-Methylpyridin-1-ium-3-carboximidate. PubChem Compound Database. Retrieved from [Link]

  • Zgonnik, V. N., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7501.
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  • National Center for Biotechnology Information. Pyridine-3-carboxamide;pyridine-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • Wikipedia. Pyridine. Retrieved from [Link]

  • Am Ende, C. W., et al. (2014). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry, 79(18), 8565-8576.

Sources

Exploratory

Methyl Pyridine-3-Carboximidate: Structural Dynamics, Mechanistic Synthesis, and Applications in Advanced Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the rapid and modular assembly of nitrogen-containing heterocycles is paramount. Methyl pyridine-3-carboximidate (CAS: 57869-84-8) has emerged as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid and modular assembly of nitrogen-containing heterocycles is paramount. Methyl pyridine-3-carboximidate (CAS: 57869-84-8) has emerged as a highly versatile, bifunctional synthon that bridges simple pyridine precursors with complex, pharmacologically active scaffolds. Unlike traditional amides, imidates possess a unique electronic topography—featuring both an electrophilic carbon and a nucleophilic nitrogen—making them superior building blocks for cyclization reactions[1].

This technical whitepaper provides an in-depth analysis of methyl pyridine-3-carboximidate, detailing its physicochemical properties, the causality-driven mechanics of its synthesis via the Pinner reaction, and its critical role in the development of triazole-based therapeutics.

Chemical Identity and Physicochemical Profiling

The reactivity of methyl pyridine-3-carboximidate is heavily influenced by the electron-withdrawing nature of the pyridine ring, which increases the electrophilicity of the imidate carbon. This makes it highly susceptible to nucleophilic attack by hydrazines, amines, and amino alcohols.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name Methyl pyridine-3-carboximidate
CAS Registry Number 57869-84-8[2]
Molecular Formula C₇H₈N₂O
Molecular Weight 136.153 g/mol
SMILES String COC(=N)C1=CC=CN=C1
Hydrogen Bond Donors 1 (in tautomeric form) / 0 (predicted base)
Hydrogen Bond Acceptors 3 (Pyridine N, Imidate N, Imidate O)
Topological Polar Surface Area 38.3 Ų

Mechanistic Synthesis: The Pinner Reaction Protocol

The standard method for synthesizing methyl pyridine-3-carboximidate is the Pinner Reaction , an acid-catalyzed conversion of 3-cyanopyridine (nicotinonitrile) in the presence of methanol[3].

Causality in Experimental Design

The strict exclusion of water during this process is not merely a best practice; it is a mechanistic imperative. The presence of H₂O intercepts the highly reactive protonated nitrile intermediate, diverting the reaction pathway toward the thermodynamically stable primary amide (nicotinamide) rather than the desired imidate. Furthermore, strict temperature control (0°C) is required to suppress the competitive formation of methyl nicotinate (esterification) and to prevent the thermal degradation of the kinetically favored Pinner salt.

Step-by-Step Experimental Protocol
  • Substrate Solvation: Dissolve 3-cyanopyridine (1.0 eq) in anhydrous methanol (5.0 eq) under an inert argon atmosphere. Rationale: Excess methanol drives the equilibrium forward while acting as a heat sink for the exothermic protonation.

  • Acid-Catalyzed Activation: Cool the reaction vessel to 0°C using an ice-brine bath. Slowly bubble anhydrous HCl gas through the solution until saturation is achieved.

  • Isolation of the Pinner Salt: Seal the vessel and allow the mixture to stand at 4°C for 24–48 hours. Precipitate the resulting methyl pyridine-3-carboximidate hydrochloride (the "Pinner Salt") by adding cold, anhydrous diethyl ether. Filter under a blanket of nitrogen.

  • Free-Base Liberation: Suspend the isolated salt in cold dichloromethane (DCM). Carefully neutralize with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the free imidate.

Self-Validating Analytical Checkpoint

To ensure the integrity of the reaction before neutralization, an aliquot of the Pinner salt must be subjected to FT-IR spectroscopy. The complete disappearance of the sharp nitrile stretch (~2230 cm⁻¹) and the emergence of a strong C=N stretch (~1650 cm⁻¹) serves as a real-time, self-validating confirmation of conversion.

Pinner A 3-Cyanopyridine + Methanol B Protonated Nitrile Intermediate A->B Anhydrous HCl (0°C) C Pinner Salt (Imidate HCl) B->C Nucleophilic Attack by Methanol D Methyl pyridine-3- carboximidate C->D Neutralization (Base)

Stepwise Pinner reaction yielding methyl pyridine-3-carboximidate.

Synthon Reactivity and Pharmacophore Generation

In drug development, the imidate functionality provides both electrophilic and nucleophilic centers, enhancing its versatility as an organic synthon compared to standard amides[1]. Methyl pyridine-3-carboximidate is extensively utilized to construct saturated and unsaturated N-heterocycles, particularly 1,2,4-triazoles , which are ubiquitous in kinase inhibitors and antifungal agents.

Application Protocol: Synthesis of 1,2,4-Triazole Derivatives

A highly relevant application of this compound is its condensation with acyl chlorides and hydrazines to form complex triazoles, such as 1-methyl-3-(pyridin-3-yl)-5-(o-trifluoromethyl-phenyl)-1H-1,2,4-triazole[4].

  • Acylation: React methyl pyridine-3-carboximidate (1.0 eq) with 2-trifluoromethylbenzoyl chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0°C, utilizing N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base. Rationale: DIPEA neutralizes the generated HCl without competing as a nucleophile against the imidate nitrogen.

  • Hydrazine Condensation: Introduce methylhydrazine (1.2 eq) dropwise to the intermediate. The nucleophilic nitrogen of the hydrazine attacks the highly electrophilic imidate carbon, initiating a cyclization cascade.

  • Dehydrative Aromatization: Heat the reaction mixture to 80°C for 6 hours. Rationale: Thermal energy drives the elimination of water and methanol, finalizing the ring closure to yield the fully aromatic 1,2,4-triazole system.

Reactivity Imidate Methyl pyridine-3-carboximidate (Electrophilic C, Nucleophilic N) Triazole 1,2,4-Triazoles (Kinase Inhibitors) Imidate->Triazole + Hydrazines / Acyl Chlorides (Cyclization) Amidine Amidines (Protease Inhibitors) Imidate->Amidine + Primary/Secondary Amines (Addition-Elimination) Oxazoline Oxazolines (Chiral Ligands) Imidate->Oxazoline + Amino Alcohols (Condensation)

Divergent synthetic utility of the imidate synthon in drug development.

References

  • Arctomsci. CAS NO. 57869-84-8 | methyl pyridine-3-carboximidate.
  • Benchchem. Methyl 5-ethynylpyridine-2-carboximidate (Pinner Reaction Mechanisms).
  • Molaid. methyl N-(o-trifluoromethyl-benzoyl)-3-pyridylcarboximidate | 104326-59-2.
  • ResearchGate. Imidates: an emerging synthon for N-heterocycles.

Sources

Foundational

Mass Spectrometry Analysis of Methyl Pyridine-3-Carboximidate: A Comprehensive Technical Guide

Executive Summary Methyl pyridine-3-carboximidate (CAS: 57869-84-8), structurally defined by a pyridine ring substituted at the C3 position with a methyl imidate moiety ( C7​H8​N2​O ), is a critical chemical entity in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl pyridine-3-carboximidate (CAS: 57869-84-8), structurally defined by a pyridine ring substituted at the C3 position with a methyl imidate moiety ( C7​H8​N2​O ), is a critical chemical entity in modern drug development. It is a highly valued intermediate in the total synthesis of advanced beta-lactam antibiotics, including substituted N-methylene derivatives of thienamycin (1[1]), and has been profiled as a bioactive phytoconstituent in medicinal plant extracts (2[2]).

Because of the unique basicity of the imine nitrogen and the thermal lability of the imidate ester linkage, analyzing this compound requires precise, mechanistically informed mass spectrometry (MS) workflows. This whitepaper provides an authoritative guide on the ionization dynamics, fragmentation causality, and self-validating analytical protocols required to accurately quantify and characterize this molecule.

Ionization Dynamics and Mechanistic Causality

The analytical approach to methyl pyridine-3-carboximidate diverges significantly depending on the ionization technique employed. Understanding the why behind the molecule's behavior is essential for robust method development.

Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI mode, the molecule (Exact Mass: 136.0637 Da) readily forms a protonated precursor [M+H]+ at m/z 137.07. The site of protonation is kinetically and thermodynamically favored at the imine nitrogen of the carboximidate group rather than the pyridine nitrogen. This localized electron density dictates the collision-induced dissociation (CID) pathways.

The dominant fragmentation event is the loss of neutral methanol (32 Da). Mechanistically, this is driven by a charge-directed proton transfer from the protonated imine nitrogen to the adjacent methoxy oxygen. This transition state weakens the C-O bond, expelling CH3​OH to form a highly stable, conjugated cyanopyridinium ion at m/z 105.04. This behavior aligns with established rearrangement rules for complex amides and imidates under CID conditions (3[3]).

Pathway M [M+H]+ m/z 137.07 F1 Cyanopyridinium Ion m/z 105.04 M->F1 - CH3OH (32 Da) F2 Acylium-like Cation m/z 120.04 M->F2 - NH3 (17 Da) F3 Pyridyl Cation m/z 78.03 F1->F3 - HCN (27 Da)

Caption: ESI-MS/MS collision-induced dissociation pathway of methyl pyridine-3-carboximidate.

Electron Ionization (EI-MS) and Derivatization Rationale

Under 70 eV EI conditions, native imidates are highly susceptible to thermal degradation—specifically, hydrolysis to amides—within the hot GC inlet. To circumvent this, chemical derivatization is mandatory. Reacting the sample with BSTFA containing 1% TMCS converts the compound to N-methyl nicotinimidate, O-trimethylsilyl (4[4]). The TMCS acts as a critical Lewis acid catalyst, overcoming the steric hindrance of the imine nitrogen to ensure complete silylation.

Workflow S1 Sample Prep & IS Spiking S2 Derivatization (BSTFA/TMCS) S1->S2 S3 GC Separation (Capillary) S2->S3 S4 EI Ionization (70 eV) S3->S4 S5 Mass Analysis & Ratio Check S4->S5

Caption: Self-validating GC-MS workflow incorporating TMS derivatization for imidate stabilization.

Self-Validating Experimental Protocols

To ensure uncompromising data integrity, the following methodologies are designed as self-validating systems. They incorporate internal logic checks that automatically flag analytical failures.

Protocol A: LC-ESI-MS/MS (Targeted Quantification)
  • System Suitability Test (SST): Inject a neat calibration standard prior to the run. The system must achieve a mass accuracy of < 5 ppm and a chromatographic asymmetry factor between 0.8 and 1.2. Rationale: Ensures the quadrupole/TOF mass filters are calibrated and the column is free of active sites.

  • Sample Preparation: Dilute the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Spike immediately with a stable isotope-labeled internal standard (e.g., D3​ -methyl pyridine-3-carboximidate) to correct for matrix-induced ion suppression.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a linear gradient from 5% to 95% organic mobile phase over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters: Set capillary voltage to 3.0 kV and desolvation temperature to 400°C. Caution: Do not exceed a cone voltage of 30 V, as imidates are prone to in-source fragmentation, which will artificially deplete the precursor ion pool.

  • Self-Validation Check (Ion Ratio): The instrument software must be programmed to monitor the quantifier transition (137.1 → 105.0) against the qualifier transition (137.1 → 120.0). If the ratio deviates by more than ±15% from the reference standard, the sample is automatically flagged for isobaric interference.

Protocol B: GC-EI-MS (Qualitative Screening)
  • Derivatization: Transfer 100 µL of the sample extract to a silanized glass vial. Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes. Rationale: The 1% TMCS is non-negotiable; omitting it results in incomplete silylation of the basic nitrogen, causing split chromatographic peaks.

  • Injection: Perform a 1 µL splitless injection at an inlet temperature of 250°C.

  • Self-Validation Check (Carryover): Run a pure solvent blank (hexane) immediately prior to the sample sequence. The blank must exhibit zero signal at m/z 208 and m/z 193. Any signal indicates injector carryover or column bleed, invalidating subsequent runs until maintenance is performed.

Quantitative Data Summaries

The following tables summarize the diagnostic mass-to-charge (m/z) ratios required for positive identification.

Table 1: ESI-MS/MS High-Resolution Product Ions (Positive Mode)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossMass Error (ppm)Proposed StructureRelative Abundance
137.0715105.045332.0262 ( CH3​OH )< 2.0Cyanopyridinium100% (Base Peak)
137.0715120.045017.0265 ( NH3​ )< 2.0Acylium-like cation15%
137.071578.034459.0371 ( CH3​OH + HCN )< 2.0Pyridyl cation25%

Table 2: GC-EI-MS Diagnostic Ions (N-Methyl nicotinimidate, O-trimethylsilyl Derivative)

m/z ValueIon TypeDerivation / CausalityRelative Abundance
208.1 [M]+∙ Intact molecular ion of the TMS derivative10%
193.1 [M−CH3​]+ Loss of a methyl radical from the TMS group100% (Base Peak)
105.0FragmentPyridine-carbonyl fragment after TMS-ether cleavage45%
78.0FragmentPyridyl ring remnant following HCN loss30%

References

  • US4194047A - Substituted N-methylene derivatives of thienamycin Source: Google Patents URL
  • Source: International Journal of Research in Pharmacology & Pharmacotherapeutics (IJRPP)
  • Source: National Institute of Standards and Technology (NIST)
  • Investigation of Unusual N-(Triphenyl-λ5-phosphanylidene)

Sources

Exploratory

Methyl Pyridine-3-Carboximidate: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications

Executive Summary In the landscape of advanced organic synthesis and drug discovery, methyl pyridine-3-carboximidate stands as a highly versatile, electrophilic building block. Primarily utilized for the construction of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, methyl pyridine-3-carboximidate stands as a highly versatile, electrophilic building block. Primarily utilized for the construction of complex nitrogen-containing heterocycles, this compound is an essential intermediate in the development of targeted therapeutics, including potent antihypertensive agents. This whitepaper provides an in-depth technical analysis of its core physicochemical parameters—anchored by its CAS Number (57869-84-8) and Molecular Weight (136.15 g/mol ) —alongside field-proven synthetic methodologies and analytical self-validation protocols.

Core Physicochemical Parameters

Understanding the fundamental properties of methyl pyridine-3-carboximidate is critical for predicting its reactivity, solubility, and stability during multi-step synthetic campaigns. The presence of the electron-withdrawing pyridine ring significantly increases the electrophilicity of the carboximidate carbon, making it highly susceptible to nucleophilic attack by amines and hydrazines.

Table 1: Physicochemical Profiling
ParameterSpecification
Chemical Name Methyl pyridine-3-carboximidate
CAS Registry Number 57869-84-8
Molecular Weight 136.15 g/mol
Molecular Formula C₇H₈N₂O
Monoisotopic Mass 136.06366 Da
Structural Features Pyridine ring conjugated with a methoxy-imine moiety
Physical State Solid / Crystalline Powder (typically isolated as a salt)
Storage Conditions 2–8°C under an inert atmosphere (Highly moisture-sensitive)

Synthetic Methodology: Base-Catalyzed Imidate Formation

While the traditional acid-catalyzed Pinner reaction is widely known, it often requires harsh conditions (anhydrous HCl gas) that can complicate the isolation of pyridine derivatives due to competitive protonation of the pyridyl nitrogen.

Drawing upon the foundational methodology established by [1], the base-catalyzed conversion of 3-cyanopyridine offers a milder, higher-yielding alternative. The following protocol outlines a self-validating workflow optimized for structural integrity.

Step-by-Step Protocol & Mechanistic Causality
  • Step 1: Reagent Preparation

    • Action: Dissolve 1.0 equivalent of 3-cyanopyridine in anhydrous methanol (0.5 M concentration) under an argon atmosphere.

    • Causality: Strict anhydrous conditions are non-negotiable. The presence of trace water will lead to the irreversible, base-catalyzed hydrolysis of the highly electrophilic nitrile carbon, yielding nicotinamide instead of the desired imidate ester.

  • Step 2: Catalytic Activation

    • Action: Add a catalytic amount (0.1 equivalents) of sodium methoxide (NaOMe) to the solution and stir at room temperature for 12–24 hours.

    • Causality: The methoxide ion acts as a strong nucleophile, attacking the nitrile carbon to form an intermediate imidate anion. This anion is subsequently protonated by the bulk methanol solvent, generating the neutral methyl pyridine-3-carboximidate and regenerating the methoxide catalyst. This cyclic regeneration ensures complete conversion without the need for stoichiometric basic reagents.

  • Step 3: Quenching and Workup

    • Action: Quench the reaction with a stoichiometric amount of glacial acetic acid to neutralize the methoxide, followed by solvent evaporation under reduced pressure. Extract the residue with dichloromethane (DCM) and wash with saturated aqueous NaHCO₃.

    • Causality: Acetic acid safely halts the catalytic cycle. During extraction, NaHCO₃ is utilized because it is a mild base; it ensures the pyridine nitrogen remains unprotonated (partitioning into the organic DCM layer) without being strong enough to induce base-catalyzed hydrolysis of the sensitive imidate group back into an ester or amide.

Experimental Workflow Visualization

SynthesisWorkflow Start 3-Cyanopyridine + Anhydrous Methanol Catalysis Base Catalysis Sodium Methoxide Start->Catalysis Reagent Mixing Intermediate Nucleophilic Attack Imidate Anion Formation Catalysis->Intermediate Activation Protonation Protonation Regeneration of Catalyst Intermediate->Protonation Methanol Exchange Extraction Extraction & Drying DCM / Na2SO4 Protonation->Extraction Workup Product Methyl Pyridine-3-Carboximidate CAS: 57869-84-8 | MW: 136.15 Extraction->Product Isolation

Figure 1: Base-catalyzed synthetic workflow for methyl pyridine-3-carboximidate.

Self-Validating Analytical Characterization

To ensure the trustworthiness of the synthetic output, the isolated product must be subjected to a rigorous, self-validating analytical matrix. A successful synthesis is confirmed when the empirical data perfectly aligns with the theoretical molecular weight and structural predictions.

  • FT-IR Spectroscopy: The primary indicator of successful conversion is the complete disappearance of the sharp nitrile (C≡N) stretch at ~2230 cm⁻¹, replaced by a strong imine (C=N) stretching frequency at ~1650–1680 cm⁻¹.

  • ¹H NMR Spectroscopy (in CDCl₃): The spectrum must feature a distinct, sharp singlet integrating to exactly three protons at ~3.95 ppm . This peak corresponds to the newly incorporated methoxy (-OCH₃) group, confirming the alcoholysis of the nitrile.

  • Mass Spectrometry (LC-MS): High-resolution mass spectrometry must yield a prominent pseudo-molecular ion [M+H]⁺ peak at m/z137.15 . This serves as the ultimate validation, perfectly correlating with the compound's precise molecular weight of 136.15 g/mol .

Downstream Applications in Advanced Drug Development

Methyl pyridine-3-carboximidate is not an end-product but a highly specialized precursor. Its most prominent application lies in the synthesis of complex amino acid derivatives that exhibit potent biological activity.

As detailed in [2], this compound is a non-negotiable intermediate in the synthesis of 5-substituted-3-(3-pyridyl)-as-triazin-6(1H)-ones. By reacting methyl pyridine-3-carboximidate with hydrazine derivatives and specific amino esters (such as D,L-norvaline ethyl ester), researchers can rapidly assemble functionalized 1,2,4-triazine rings. These triazine scaffolds are subsequently integrated into larger peptide-mimetic frameworks to generate highly specific renin inhibitors . By blocking the renin-angiotensin system, these agents serve as critical therapeutic interventions in the management of severe hypertension and congestive heart failure.

Logical Progression in Drug Design

DrugDesignLogic A Methyl Pyridine-3- Carboximidate B Hydrazine Condensation A->B Synthesis C 1,2,4-Triazine Pharmacophore B->C Cyclization D Renin Inhibition C->D Target Binding

Figure 2: Logical progression from carboximidate intermediate to renin inhibition.

References

  • Schaefer, F. C., & Peters, G. A. (1961). "Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts." The Journal of Organic Chemistry, 26(2), 412-418. Available at:[Link]

  • F. Hoffmann-La Roche AG. (1993). "Aminosäurederivate mit reninhemmender Aktivität" (Amino acid derivatives with renin-inhibiting activity). European Patent Office, EP0543245A1.
Foundational

Reactivity and Stability of Methyl Pyridine-3-Carboximidate: A Comprehensive Guide for Medicinal Chemists

Executive Summary Methyl pyridine-3-carboximidate (also known as methyl nicotinimidate) is an essential electrophilic intermediate in modern medicinal chemistry. It serves as a critical precursor for the synthesis of nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl pyridine-3-carboximidate (also known as methyl nicotinimidate) is an essential electrophilic intermediate in modern medicinal chemistry. It serves as a critical precursor for the synthesis of nitrogen-rich heterocycles, including 1,2,4-triazoles, oxadiazoles, and amidines—motifs that are ubiquitous in advanced pharmacophores such as PD-1/PD-L1 inhibitors and kinase modulators.

Because imidates are highly reactive, they present unique handling challenges. This whitepaper analyzes the stereoelectronic principles governing the stability of methyl pyridine-3-carboximidate, details its degradation kinetics via hydrolysis, and establishes self-validating protocols for its synthesis and downstream functionalization.

Structural and Stereoelectronic Profile

Methyl pyridine-3-carboximidate (CAS: 57869-84-8; Formula: C 7​ H 8​ N 2​ O) features an imidate functional group (-C(=NH)OCH 3​ ) attached to the electron-deficient 3-position of a pyridine ring.

Causality in Reactivity: The electron-withdrawing nature of the pyridine ring significantly increases the electrophilicity of the imidate carbon. This makes the molecule highly susceptible to nucleophilic attack by amines and hydrazines[1]. However, this exact electronic environment also renders the intermediate highly sensitive to hydrolytic degradation, necessitating strict environmental controls during synthesis and storage[2].

Stability Profile and Degradation Kinetics

Alkyl imidates are inherently unstable in the presence of moisture, rapidly undergoing hydrolysis to form the corresponding ester (in this case, methyl nicotinate) and ammonia[2].

Mechanistic Causality: The hydrolysis of imidate salts is dictated by pH and stereoelectronic control. According to Deslongchamps' theory of stereoelectronic control, the cleavage of the tetrahedral intermediate (formed after water attacks the protonated imidate) depends strictly on the anti-periplanar arrangement of lone pairs on the oxygen and nitrogen atoms[3].

  • Acidic/Neutral Conditions: The protonated tetrahedral intermediate ( T+ ) preferentially expels ammonia, irreversibly driving the reaction toward the ester[3].

  • Basic Conditions: A mixture of ester and amide can form, though the ester remains the thermodynamic sink[3].

Comparative Stability: While sterically hindered imidates (e.g., butyl imidates) exhibit extended bench stability due to the shielding of the electrophilic carbon, methyl imidates like methyl pyridine-3-carboximidate are highly labile[4]. They must be isolated and stored as hydrochloride salts under strict anhydrous conditions (e.g., under argon at -20°C)[4].

Table 1: Comparative Hydrolytic Stability of Alkyl Imidates at 41% Relative Humidity
Imidate Alkyl GroupTime to 50% Degradation ( t1/2​ )Time to Complete HydrolysisPrimary Degradant
Methyl (Nicotinimidate) < 12 hours ~24 hours Methyl ester + NH 3​
Ethyl~18 hours~48 hoursEthyl ester + NH 3​
n-Propyl~3 days7 daysPropyl ester + NH 3​
Iso-butyl~2.5 days5 daysIso-butyl ester + NH 3​
n-Butyl> 30 days> 60 daysButyl ester + NH 3​

(Note: Data synthesized from comparative imidate stability studies demonstrating the extreme lability of methyl derivatives compared to bulkier alkyl chains[2],[4].)

Mechanistic Workflows & Diagrams

Workflow Nitrile 3-Cyanopyridine (Starting Material) HCl_MeOH Anhydrous HCl / MeOH (0°C to 4°C) Nitrile->HCl_MeOH Pinner Reaction Imidate Methyl Pyridine-3-Carboximidate (Reactive Intermediate) HCl_MeOH->Imidate Amidine Nicotinamidine Derivatives Imidate->Amidine + Amines (- MeOH) Triazole 1,2,4-Triazole Derivatives Imidate->Triazole + Hydrazides (- MeOH, - H2O) Hydrolysis Methyl Nicotinate (Degradation Product) Imidate->Hydrolysis + H2O (Moisture) (- NH3)

Synthetic workflow and reactivity profile of methyl pyridine-3-carboximidate.

Mechanism Imidate Protonated Imidate [R-C(=NH2+)-OCH3] Water H2O Attack Imidate->Water Tetrahedral Tetrahedral Intermediate (T+) [R-C(OH)(NH2+)(OCH3)] Water->Tetrahedral Stereo Stereoelectronic Cleavage Tetrahedral->Stereo Ester Methyl Nicotinate + NH4+ Stereo->Ester Anti-periplanar lone pair alignment

Acid-catalyzed hydrolysis mechanism of imidates via stereoelectronic control.

Experimental Methodologies

Protocol 1: Anhydrous Synthesis of Methyl Pyridine-3-Carboximidate Hydrochloride (Pinner Reaction)

Self-Validating Rationale: The Pinner reaction requires the absolute exclusion of water to prevent premature hydrolysis of the highly reactive imidate salt. Generating anhydrous HCl in situ via acetyl chloride and methanol ensures a completely dry reaction environment, effectively shifting the thermodynamic equilibrium toward the imidate hydrochloride salt[1].

  • Preparation of Reagents: Dry methanol (3.0 equivalents) and toluene (solvent) over 3Å molecular sieves for 24 hours prior to use.

  • In Situ HCl Generation: In a flame-dried, argon-purged round-bottom flask, cool the methanol/toluene mixture to 0°C. Slowly add acetyl chloride (1.5 equivalents) dropwise.

    • Causality: Acetyl chloride reacts quantitatively with methanol to generate anhydrous HCl and methyl acetate, ensuring zero moisture introduction.

  • Nitrile Addition: Add 3-cyanopyridine (1.0 equivalent) to the acidic solution at 0°C.

  • Reaction Propagation: Seal the flask and stir at 4°C for 48 hours.

    • Validation: Monitor the disappearance of the nitrile peak (~2230 cm −1 ) via ReactIR.

  • Isolation: Precipitate the resulting methyl pyridine-3-carboximidate hydrochloride salt by adding cold, anhydrous diethyl ether. Filter rapidly under a blanket of argon and dry in vacuo. Store immediately at -20°C in a desiccator.

Protocol 2: Synthesis of 1-(Pyridin-3-yl)-1,2,4-Triazole Derivatives

Self-Validating Rationale: Condensation with a hydrazide requires the liberation of the free imidate base. Using a mild, non-nucleophilic base (e.g., DIPEA) prevents the competitive hydrolysis that aqueous bases would induce. The subsequent thermal cyclodehydration is entropically driven, expelling water and methanol to form the stable aromatic 1,2,4-triazole core.

  • Freebasing: Suspend methyl pyridine-3-carboximidate hydrochloride (1.0 eq) in anhydrous ethanol. Add N,N-diisopropylethylamine (DIPEA, 1.1 eq) dropwise at 0°C.

  • Condensation: Add the target acyl hydrazide (1.0 eq). Stir at room temperature for 2 hours to form the acyl amidrazone intermediate.

  • Cyclodehydration: Heat the mixture to reflux (80°C) for 12 hours.

    • Validation: LC-MS analysis must indicate the loss of H 2​ O (M-18) and CH 3​ OH (M-32) from the combined mass of the starting materials, confirming ring closure.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (DCM:MeOH gradient) to yield the pure triazole derivative.

References

  • Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates Source: ACS Publications URL:4

  • The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates Source: Canadian Science Publishing URL:3

  • Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts Source: ACS Catalysis URL:1

  • Stability and Reactivity of Alkyl Imidates Source: Benchchem URL:2

Sources

Exploratory

The Discovery and Evolution of Pyridine-3-Carboximidate Compounds: A Technical Whitepaper

Executive Summary Pyridine-3-carboximidates represent a highly privileged class of chemical intermediates that have fundamentally reshaped modern cardiovascular and neurological drug discovery. Originally synthesized as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-3-carboximidates represent a highly privileged class of chemical intermediates that have fundamentally reshaped modern cardiovascular and neurological drug discovery. Originally synthesized as simple derivatives of nicotinonitrile via the classic Pinner reaction, these compounds have evolved into the critical linchpins for assembling complex polyheterocyclic Active Pharmaceutical Ingredients (APIs). This whitepaper explores the historical discovery, chemical causality, and self-validating experimental workflows of pyridine-3-carboximidates, with a specific focus on their breakthrough application in the synthesis of soluble guanylate cyclase (sGC) stimulators.

Historical Context & Discovery Evolution

The history of pyridine-3-carboximidates is a testament to the evolution of rational drug design. In the late 20th century, researchers recognized the imidate (carboximidate) functional group as a highly versatile electrophile. Unlike highly reactive acid chlorides or sluggish esters, imidates undergo rapid, controlled nucleophilic acyl substitution to form amidines, pyrimidines, and triazines under mild conditions.

Early pharmacological applications focused on the synthesis of potassium channel openers. For example, the discovery of the potent vasodilator KRN4884 in the 1990s utilized a propyl pyridine-3-carboximidate intermediate to construct N-cyano-3-pyridinecarboxamidines .

However, the true watershed moment for this chemical class occurred during Bayer's optimization of sGC stimulators in the 2000s. The discovery of Riociguat (BAY 63-2521)—the first-in-class approved therapy for pulmonary hypertension—relied entirely on the successful synthesis and isolation of methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidate. This specific intermediate allowed for the precise construction of the pyrimidine ring that synergistically docks into the sGC enzyme alongside nitric oxide (NO) .

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Binds Heme Riociguat Riociguat (sGC Stimulator) Riociguat->sGC Synergistic Binding cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Anti-remodeling PKG->Vasodilation Phosphorylation

Mechanistic pathway of sGC stimulation by NO and Riociguat.

Core Chemical Principles & Causality

The synthetic utility of the pyridine-3-carboximidate core lies in the electronic properties of the imidate carbon. The adjacent electronegative oxygen and nitrogen atoms render this carbon highly electrophilic.

Causality of Reagent Selection: When synthesizing complex APIs like Riociguat, chemists must convert a stable nitrile (3-cyanopyridine derivative) into an amidine. Attempting to react the nitrile directly with ammonia requires extreme temperatures and pressures, which would degrade the sensitive fluorobenzyl and pyrazolo-pyridine moieties. By first converting the nitrile into a methoxy-carboximidate, the activation energy for subsequent nucleophilic attack is drastically lowered. The imidate acts as a "chemical stepping stone," allowing the subsequent amidation to occur at mild reflux, preserving the integrity of the molecule's stereoelectronics.

Quantitative Data: Structural Activity & Yields

The table below summarizes the quantitative synthetic profiles of key pyridine-3-carboximidate derivatives and their downstream targets.

Compound DerivativePrimary Application / TargetDownstream API / LeadTypical Synthetic YieldKey Structural Feature
Methyl pyridine-3-carboximidateNicotinamide analogsGeneral Intermediates85-90%Unsubstituted pyridine core
Propyl 5-(benzylamino)pyridine-3-carboximidatePotassium Channel OpenersKRN488470-75%5-benzylamino substitution
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidatesGC StimulatorsRiociguat (Adempas)95-100%Pyrazolo-fused bicyclic core
Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidateAgrochemicals / KinasesProprietary Leads60-65%Multi-halogenated ring

Experimental Protocols: Self-Validating Systems

The following methodologies detail the synthesis of the Riociguat intermediate. These protocols are designed as self-validating systems, incorporating physical and analytical checkpoints to ensure mechanistic fidelity.

Protocol 1: Base-Catalyzed Pinner Synthesis of the Imidate

Objective: Convert 3-cyano-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine to its corresponding methyl carboximidate.

  • Preparation: Dissolve 36.45 g (144.5 mmol) of the 3-cyano precursor in 1.5 L of anhydrous methanol.

  • Catalysis: Add 30.37 g (562 mmol) of sodium methoxide (NaOMe) to the solution.

    • Causality Check: The use of NaOMe is a strategic departure from the classic acid-catalyzed Pinner reaction. Acidic conditions (e.g., HCl gas) risk protonating the basic nitrogen atoms of the pyrazolo[3,4-b]pyridine core, which would drastically reduce solubility and halt the reaction. The strong methoxide base directly attacks the electrophilic nitrile carbon, maintaining the substrate in solution.

  • Reaction: Stir the mixture at room temperature for 2 hours under an argon atmosphere.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of 0.1% formic acid in acetonitrile, and analyze via LC-MS. The reaction is validated when the starting nitrile peak (m/z 253) is completely consumed and replaced by the imidate [M+H]+ peak (m/z 285). The absence of an amide peak (m/z 271) confirms that anhydrous conditions were successfully maintained.

Protocol 2: Buffered Amidation to Carboximidamide

Objective: Convert the isolated imidate into the amidine hydrochloride salt.

  • Reagent Mixing: To the methanolic imidate solution from Protocol 1, add 33.76 g (562 mmol) of glacial acetic acid and 9.28 g (173 mmol) of ammonium chloride (NH₄Cl).

    • Causality Check: Converting the imidate to an amidine requires a delicate pH balance. If conditions are too basic, the imidate hydrolyzes to an ester; if too acidic, the ammonia nucleophile is completely protonated (NH₄⁺), rendering it unreactive. The NH₄Cl/Acetic acid buffer provides a self-regulating pH. Acetic acid mildly protonates the imidate nitrogen (increasing electrophilicity), while the equilibrium provides a steady, low concentration of free ammonia (NH₃) to execute the nucleophilic acyl substitution.

  • Reflux: Stir the mixture under reflux (approx. 65°C) overnight.

  • Isolation & Self-Validation: Evaporate the solvent in vacuo. Triturate the residue thoroughly with acetone and filter.

    • Validation Checkpoint: Trituration acts as a physical validation; organic impurities remain soluble in acetone, while the pure amidine hydrochloride precipitates as a stark white solid. A melting point analysis (>200°C with decomposition) validates the ionic nature of the final product.

Synthesis_Workflow A 3-Cyano-1-(2-fluorobenzyl)- 1H-pyrazolo[3,4-b]pyridine B NaOMe / MeOH (Base-Catalyzed Pinner) A->B Step 1 C Methyl 1-(2-fluorobenzyl)- 1H-pyrazolo[3,4-b]pyridine-3-carboximidate B->C Intermediate D NH4Cl / AcOH (Amidation) C->D Step 2 E 1-(2-fluorobenzyl)-1H-pyrazolo [3,4-b]pyridine-3-carboximidamide D->E Final Product

Synthetic workflow for Riociguat's carboximidamide core.

References

  • Furuya, S., et al. "Cyanomidines. II. Synthesis and Pharmacological Activity of N-Arylalkyl-N'-cyano-3-pyridinecarboxamidines." Chemical and Pharmaceutical Bulletin, 42(12), 2483-2490 (1994). URL:[Link]

  • Mittendorf, J., et al. "Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension." ChemMedChem, 4(5), 853-865 (2009). URL:[Link]

  • Bayer Schering Pharma AG. "Carbamate-substituted pyrazolopyridines." US Patent 7,173,037 B2 (2007).
Foundational

solubility of methyl pyridine-3-carboximidate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl Pyridine-3-Carboximidate in Organic Solvents Abstract The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parame...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Methyl Pyridine-3-Carboximidate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and process chemistry. It influences bioavailability, formulation, and reaction kinetics. This guide provides a comprehensive technical overview of the solubility of methyl pyridine-3-carboximidate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public-domain data on this specific molecule, this document outlines a predictive and experimental framework for determining its solubility in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination via the robust shake-flask method, and discuss analytical quantification using UV-Vis spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to understanding and measuring the solubility of novel compounds.

Introduction: The Critical Role of Solubility

In the journey of a drug candidate from discovery to a marketable therapeutic, solubility is a fundamental physicochemical property that dictates its fate at nearly every stage.[1][2] Poor solubility can lead to a host of challenges, including low bioavailability, difficulties in formulation, and unpredictable in vitro results.[1] For process chemists, understanding the solubility of an intermediate like methyl pyridine-3-carboximidate is paramount for designing efficient crystallization, extraction, and purification protocols.[3] This guide, therefore, serves as a foundational resource for predicting, measuring, and understanding the solubility profile of this important chemical entity.

Predicting Solubility: A Theoretical Framework

In the absence of established experimental data for methyl pyridine-3-carboximidate, we can formulate a hypothesis regarding its solubility based on its molecular structure and by drawing parallels with analogous compounds. The principle of "like dissolves like" serves as our guiding tenet, where the miscibility of a solute and solvent is governed by their respective polarities, hydrogen bonding capabilities, and dispersion forces.[4][5][6][7]

Molecular Structure and Physicochemical Properties

Methyl pyridine-3-carboximidate possesses a pyridine ring, an ester-like functional group, and an imine group. These features contribute to its overall polarity and potential for intermolecular interactions. The nitrogen atom in the pyridine ring and the nitrogen and oxygen atoms in the carboximidate group can act as hydrogen bond acceptors, while the N-H group of the imine can act as a hydrogen bond donor.[8]

PropertyPredicted Influence on Solubility
Polarity The presence of nitrogen and oxygen atoms imparts significant polarity to the molecule. It is expected to be more soluble in polar solvents.
Hydrogen Bonding The ability to both donate and accept hydrogen bonds suggests good solubility in protic solvents like alcohols and some degree of solubility in water.
Molecular Size The relatively small molecular size would generally favor solubility.
Analog-Based Prediction: The Case of Methyl Pyridine-3-Carboxylate

A close structural analog, methyl pyridine-3-carboxylate (methyl nicotinate), provides valuable clues. It is reported to be soluble in a range of organic solvents including ethanol, ether, chloroform, and ethyl acetate, and also has appreciable water solubility.[9][10][11][12] Given the structural similarities, it is reasonable to hypothesize that methyl pyridine-3-carboximidate will exhibit a comparable solubility profile.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[13][14][15] This "gold standard" technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.[14]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps for the accurate determination of the solubility of methyl pyridine-3-carboximidate.

Materials:

  • Methyl pyridine-3-carboximidate (solid)

  • A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid methyl pyridine-3-carboximidate to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[13][14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high concentration readings.[13][16]

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Determine the concentration of methyl pyridine-3-carboximidate in the diluted sample using a validated analytical technique, such as UV-Vis spectroscopy.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solids to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Measure concentration (UV-Vis) F->G

Caption: Workflow for the Shake-Flask Solubility Determination.

Analytical Quantification: UV-Vis Spectroscopy

UV-Vis spectroscopy is a widely accessible and reliable method for quantifying the concentration of a chromophore-containing compound in solution.[17][18] The Beer-Lambert law provides the basis for this quantification, stating a linear relationship between absorbance and concentration.[17]

Protocol for Concentration Measurement
  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of methyl pyridine-3-carboximidate in the solvent of interest. Scan the solution across a range of UV-visible wavelengths to identify the λmax, where the compound absorbs the most light. This wavelength will be used for all subsequent measurements to maximize sensitivity.[19]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of methyl pyridine-3-carboximidate in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.[16][19]

  • Sample Measurement: Measure the absorbance of the diluted supernatant from the shake-flask experiment at the λmax.

  • Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

Logical Flow of UV-Vis Quantification

G A Determine λmax C Measure Absorbance of Standards A->C B Prepare Standard Solutions B->C D Generate Calibration Curve C->D F Calculate Concentration D->F E Measure Absorbance of Unknown Sample E->F

Caption: UV-Vis Spectroscopy Quantification Process.

Data Presentation and Interpretation

The experimentally determined solubility data for methyl pyridine-3-carboximidate should be tabulated for clear comparison across the different organic solvents.

SolventPolarity IndexSolubility (g/L) at 25 °C
Hexane0.1[Experimental Value]
Toluene2.4[Experimental Value]
Dichloromethane3.1[Experimental Value]
Ethyl Acetate4.4[Experimental Value]
Acetone5.1[Experimental Value]
Ethanol5.2[Experimental Value]
Methanol6.6[Experimental Value]
Water10.2[Experimental Value]

The results from this table will provide a comprehensive solubility profile, enabling informed decisions for subsequent experimental design, including reaction solvent selection, crystallization solvent screening, and extraction procedures.

Conclusion

While pre-existing solubility data for methyl pyridine-3-carboximidate is scarce, a robust and scientifically sound approach combining theoretical prediction and experimental determination can provide the necessary insights for research and development. By leveraging knowledge of its structural analogs and employing the standardized shake-flask method coupled with UV-Vis spectroscopy, researchers can confidently and accurately characterize the solubility of this and other novel compounds in a variety of organic solvents. This foundational data is indispensable for advancing chemical synthesis and pharmaceutical development.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Hansen Solubility Parameters (HSP) - Adscientis. (n.d.). Retrieved from [Link]

  • Zhu, J., Balieu, R., & Wang, H. (2021). The use of solubility parameters and free energy theory for phase behaviour of polymer-modified bitumen: a review. Road Materials and Pavement Design, 22(10), 2243-2264.
  • AgfaLabs. (2022, August 30). Hansen Solubility Parameters (HSP). Agfa Corporate. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-10.
  • Shake Flask method: Significance and symbolism. (2025, September 9). ScienceDirect. Retrieved from [Link]

  • Tom, N. J., & Debenedetti, P. G. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(23), 4039-4045.
  • Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. Retrieved from [Link]

  • Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Methyl Pyridine-3-Carboxylate. Retrieved from [Link]

  • Department of Chemistry, University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Department of Chemistry, University of British Columbia. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpyridin-1-ium-3-carboximidate. PubChem. Retrieved from [Link]

  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331). Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. Retrieved from [Link]

  • ChemBK. (2024, April 9). METHYL PIPERIDINE-3-CARBOXYLATE. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl nicotinate (FDB001015). Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl nicotinate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the One-Pot Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acids

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] This nitrogen-fused bicyclic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] This nitrogen-fused bicyclic system is a key structural motif in a wide array of therapeutic agents, exhibiting diverse pharmacological activities including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Notably, blockbuster drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this core structure, highlighting its importance in the development of new therapeutics.[3][5] The carboxylic acid functionality at the 3-position serves as a versatile handle for further chemical modifications, allowing for the exploration of a vast chemical space in the quest for novel drug candidates. This document provides a detailed guide to the one-pot synthesis of imidazo[1,2-a]pyridine-3-carboxylic acids, a critical building block for drug development professionals.

Reaction Mechanism and Key Parameters: A Mechanistic Overview

The one-pot synthesis of imidazo[1,2-a]pyridine-3-carboxylic acids can be efficiently achieved through a multicomponent reaction (MCR), most notably a variation of the Groebke-Blackburn-Bienaymé (GBB) reaction.[6][7][8] This approach offers significant advantages in terms of operational simplicity, atom economy, and the ability to generate molecular complexity in a single step. The overall transformation involves the condensation of a 2-aminopyridine, an α-keto acid (such as pyruvic acid or glyoxylic acid), and an isocyanide.

The reaction proceeds through a series of interconnected steps:

  • Imine Formation: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with the α-keto acid to form a reactive imine intermediate.

  • Nucleophilic Attack by Isocyanide: The isocyanide then acts as a potent nucleophile, attacking the electrophilic carbon of the imine.

  • Intramolecular Cyclization: This is followed by an intramolecular cyclization, where the nitrogen of the pyridine ring attacks the newly formed electrophilic center.

  • Aromatization: The final step involves aromatization to yield the stable imidazo[1,2-a]pyridine ring system.

GBB_Reaction cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine_Formation Imine Intermediate 2-Aminopyridine->Imine_Formation + α-Keto Acid (Acid Catalyst) alpha-Keto_Acid α-Keto Acid alpha-Keto_Acid->Imine_Formation Isocyanide Isocyanide Nitrile_Adduct Nitrile Adduct Isocyanide->Nitrile_Adduct Imine_Formation->Nitrile_Adduct + Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrile_Adduct->Cyclized_Intermediate Intramolecular Cyclization Imidazo_Pyridine_Acid Imidazo[1,2-a]pyridine- 3-carboxylic Acid Cyclized_Intermediate->Imidazo_Pyridine_Acid Aromatization

Caption: Groebke-Blackburn-Bienaymé (GBB) reaction pathway.

Experimental Protocol: A Step-by-Step Guide

This protocol details a representative one-pot synthesis of a 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivative.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )RoleNotes
2-AminopyridineC₅H₆N₂94.12Starting MaterialEnsure high purity.
Pyruvic AcidC₃H₄O₃88.06Starting MaterialUse freshly distilled or high-purity grade.
tert-Butyl IsocyanideC₅H₉N83.13Starting MaterialHandle in a fume hood due to its pungent odor.
MethanolCH₃OH32.04SolventAnhydrous grade is recommended.
Hydrochloric Acid (HCl)HCl36.46CatalystA solution in methanol or dioxane can be used.
Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (10 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous methanol (40 mL) to the flask and stir until the 2-aminopyridine is completely dissolved.

  • Addition of Reactants: To the stirred solution, add pyruvic acid (12 mmol, 1.2 eq) followed by tert-butyl isocyanide (10 mmol, 1.0 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated hydrochloric acid (0.1 mmol, 0.01 eq).

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add distilled water (50 mL) to the residue. The product may precipitate at this stage.

    • Adjust the pH of the aqueous solution to approximately 3-4 with a saturated sodium bicarbonate solution. This will protonate any unreacted basic starting materials and deprotonate the carboxylic acid product, aiding in its precipitation.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether to remove any non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive catalyst.- Low purity of starting materials.- Insufficient reaction time or temperature.- Use a fresh batch of acid catalyst.- Ensure the purity of 2-aminopyridine and pyruvic acid.[9]- Monitor the reaction by TLC and extend the reaction time or increase the temperature if necessary.[9]
Formation of Multiple Byproducts - Side reactions of the isocyanide.- Polymerization of reactants.- Over-alkylation of the product.- Add the isocyanide slowly to the reaction mixture.- Maintain a consistent reaction temperature.- Use a precise 1:1 stoichiometry of the 2-aminopyridine and the α-halocarbonyl compound in alternative syntheses.[9]
Difficulty in Product Isolation - Product is soluble in the work-up solvent.- Formation of an emulsion during extraction.- Carefully adjust the pH to the isoelectric point of the product to maximize precipitation.- If an emulsion forms, add a small amount of brine to break it.
Incomplete Reaction - Catalyst deactivation.- Steric hindrance from substituted starting materials.- Add an additional portion of the catalyst.- For sterically hindered substrates, a more forcing catalyst (e.g., a Lewis acid like scandium triflate) or higher temperatures may be required.[1]

Further Applications and Downstream Processing

The synthesized imidazo[1,2-a]pyridine-3-carboxylic acids are valuable intermediates for the synthesis of a wide range of derivatives. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[10][11][12]

Downstream_Processing cluster_derivatives Derivative Synthesis Imidazo_Pyridine_Acid Imidazo[1,2-a]pyridine- 3-carboxylic Acid Amide Amide Imidazo_Pyridine_Acid->Amide Amide Coupling (e.g., EDC, HOBt) Ester Ester Imidazo_Pyridine_Acid->Ester Esterification (e.g., Fischer) Other_Derivatives Other Derivatives Imidazo_Pyridine_Acid->Other_Derivatives Further Functionalization

Caption: Downstream functionalization of the carboxylic acid.

Conclusion

The one-pot synthesis of imidazo[1,2-a]pyridine-3-carboxylic acids via multicomponent reactions represents a highly efficient and versatile strategy for accessing this important class of compounds. The protocol described herein, along with the mechanistic insights and troubleshooting guide, provides researchers and drug development professionals with a robust framework for the synthesis and further derivatization of these valuable scaffolds, accelerating the discovery of new therapeutic agents.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). Retrieved from [Link]

  • Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E. H., & El aatiaoui, A. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 69, 00015. [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2025, June 13). Retrieved from [Link]

  • Zarate-Hernández, C., & García-Gutiérrez, R. (2019). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Molbank, 2019(2), M1061. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2573. [Link]

  • Wang, C., Zhang, Y., & Zhang, G. (2017). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 7(33), 20436-20440. [Link]

  • Kumar, A., Singh, A., & Kumar, V. (2015). Copper(II)-Mediated Aerobic Synthesis of Imidazo[1,2-a]pyridines via Cascade Aminomethylation/Cycloisomerization of Alkynes. The Journal of Organic Chemistry, 80(21), 11000-11006. [Link]

  • Wang, Y., et al. (2018). Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. Molecules, 23(8), 1888. [Link]

  • Bucer, S., et al. (2006). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 11(11), 893-902. [Link]

  • Gillespie, J. R., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 9(6), 1238-1253. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024, November 14). Retrieved from [Link]

  • Singh, P. P., & Kumar, A. (2015). An Efficient and Green Microwave Assisted One Pot Synthesis of Azaindolizines in PEG-400 and Water. Journal of Heterocyclic Chemistry, 52(5), 1438-1443. [Link]

  • Valer'evna, E. I., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 1038-1047. [Link]

  • O'Donovan, D. H., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(13), 7793-7801. [Link]

  • Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]

  • de Faria, A. R., et al. (2026, January 06). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

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Application

methyl pyridine-3-carboximidate in the development of MMP-13 inhibitors

Application Notes & Protocols Topic: The Role of the Methyl Pyridine-3-Carboximidate Scaffold in the Development of Selective MMP-13 Inhibitors Audience: Researchers, scientists, and drug development professionals. Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: The Role of the Methyl Pyridine-3-Carboximidate Scaffold in the Development of Selective MMP-13 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Selectively Targeting MMP-13 in Disease

Matrix metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase with a profound role in tissue remodeling. Its substrate specificity is particularly notable; MMP-13 is the most efficient collagenase at degrading type II collagen, the primary structural protein in articular cartilage.[1] In pathological states such as osteoarthritis (OA), the expression of MMP-13 is significantly upregulated, leading to excessive cartilage degradation, joint damage, and pain.[1] This makes MMP-13 a compelling therapeutic target for developing disease-modifying OA drugs (DMOADs).

However, the development of MMP inhibitors has been fraught with challenges. Early-generation inhibitors were broad-spectrum, targeting the highly conserved catalytic zinc ion present across the entire MMP family.[2] This lack of selectivity led to significant off-target effects and dose-limiting toxicities, most notably musculoskeletal syndrome (MSS), resulting in clinical trial failures.[2][3]

The modern era of MMP-13 inhibitor design has shifted focus from zinc chelation to exploiting unique structural features of the enzyme to achieve high selectivity. A key breakthrough was the identification of the deep, hydrophobic S1' specificity pocket (or "selectivity loop") adjacent to the catalytic site, which is a determining factor for selective inhibition.[4][5] By designing molecules that bind within this unique pocket, it is possible to achieve potent inhibition of MMP-13 while sparing other MMPs.[6][7]

The pyridine scaffold has emerged as a valuable pharmacophore in this new strategy.[4][8][9] Its aromatic nature, hydrogen bonding capabilities, and structural versatility allow for the design of derivatives that can be precisely tailored to fit the S1' pocket.[10] This guide focuses on methyl pyridine-3-carboximidate as a key starting material for synthesizing a class of selective, non-zinc-binding MMP-13 inhibitors and provides detailed protocols for their evaluation.

The Strategic Advantage of the Pyridine-3-Carboximidate Scaffold

Methyl pyridine-3-carboximidate is an attractive starting point for several reasons. The core pyridine ring provides a rigid scaffold that can be functionalized to interact with key residues in the MMP-13 S1' pocket. The carboximidate group is a versatile chemical handle, readily prepared from the corresponding nitrile (3-cyanopyridine) via the Pinner reaction.[11][12] This imidate can then be converted into more stable and drug-like functional groups, such as the corresponding carboxamides, which are prevalent in many successful MMP-13 inhibitor series.[2][13] This synthetic flexibility allows for the systematic exploration of the structure-activity relationship (SAR) to optimize both potency and selectivity.

Figure 1. Strategic Shift in MMP-13 Inhibition cluster_0 Traditional Approach cluster_1 Selective Approach A Broad-Spectrum Inhibitor (e.g., Hydroxamate) B Conserved Catalytic Zinc A->B Chelates C Inhibition of Multiple MMPs (MMP-1, -2, -8, -9, -13) B->C Leads to D Off-Target Side Effects (Musculoskeletal Syndrome) C->D Causes E Pyridine-Based Scaffold (Non-Zinc-Binding) F Unique MMP-13 S1' Pocket E->F Targets G Selective Inhibition of MMP-13 F->G Enables H Reduced Side Effects & Improved Therapeutic Window G->H Leads to

Caption: Strategic shift from non-selective zinc chelation to selective S1' pocket targeting.

PART 1: Synthesis of a Model Pyridine-Based MMP-13 Inhibitor

This section outlines a two-step synthesis for a model inhibitor. The first step is the classic Pinner reaction to form the key methyl pyridine-3-carboximidate intermediate. The second step converts this intermediate into a more stable N-substituted pyridine-3-carboxamide, a common motif in selective MMP-13 inhibitors.

Protocol 1.1: Synthesis of Methyl Pyridine-3-carboximidate Hydrochloride

This protocol is based on the Pinner reaction, which converts a nitrile into an imino ester salt (a Pinner salt) using an alcohol and an acid catalyst under anhydrous conditions.[12][14][15]

Causality: Anhydrous conditions are critical. The presence of water would lead to the hydrolysis of the reactive Pinner salt intermediate directly to an ester, bypassing the desired product.[14] Low temperatures are used to prevent the thermodynamically unstable imidate salt from rearranging into an amide.[12]

Materials:

  • 3-Cyanopyridine

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (HCl) gas

  • Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and drying tube.

  • Ice/salt bath

Procedure:

  • Set up the reaction apparatus and flame-dry under vacuum or a stream of dry nitrogen to ensure all glassware is free of moisture.

  • To the flask, add 3-cyanopyridine (1.0 eq) and anhydrous methanol (1.1 eq).

  • Cool the mixture to 0°C using an ice/salt bath.

  • Begin stirring and slowly bubble dry HCl gas through the solution. The reaction is exothermic; maintain the temperature at or below 5°C.

  • Continue the addition of HCl gas until the solution is saturated (approx. 1-2 hours). A precipitate will begin to form.

  • Seal the flask and allow it to stand at 0-4°C for 18-24 hours to allow the reaction to go to completion.

  • After the incubation period, collect the solid precipitate by vacuum filtration.

  • Wash the collected solid (the Pinner salt) with a generous amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield methyl pyridine-3-carboximidate hydrochloride as a white crystalline solid.

  • Validation: Confirm product identity using ¹H NMR (presence of methoxy and imine protons) and FT-IR (disappearance of the nitrile peak at ~2230 cm⁻¹). Store the product under anhydrous conditions as it is hygroscopic.

Protocol 1.2: Synthesis of a Model Inhibitor: N-(4-phenoxyphenyl)pyridine-3-carboxamide

This step couples the Pinner salt with an amine to form a stable amide linkage, a key feature of many selective inhibitors that orient a hydrophobic group into the S1' pocket.

Materials:

  • Methyl pyridine-3-carboximidate hydrochloride (from Protocol 1.1)

  • 4-Phenoxyaniline

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend methyl pyridine-3-carboximidate hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add 4-phenoxyaniline (1.0 eq) to the suspension.

  • Cool the mixture to 0°C and add triethylamine (2.2 eq) dropwise. The base neutralizes the HCl salt and facilitates the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

  • Validation: Confirm the structure and purity of N-(4-phenoxyphenyl)pyridine-3-carboxamide using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Figure 2. Synthetic Workflow for a Model MMP-13 Inhibitor A 3-Cyanopyridine (Starting Material) B Pinner Reaction (Protocol 1.1) A->B + Anhydrous MeOH + Dry HCl gas C Methyl Pyridine-3-carboximidate HCl (Pinner Salt Intermediate) B->C D Amide Coupling (Protocol 1.2) C->D + 4-Phenoxyaniline + Triethylamine E N-(4-phenoxyphenyl)pyridine-3-carboxamide (Model Inhibitor) D->E F Purification & Characterization (Chromatography, NMR, HRMS) E->F

Caption: High-level overview of the synthesis of a model pyridine-based inhibitor.

PART 2: In Vitro Characterization of Inhibitor Potency and Selectivity

Once synthesized, the compound must be evaluated for its ability to inhibit MMP-13 and its selectivity over other MMP family members.

Protocol 2.1: Fluorometric MMP-13 Inhibition Assay (IC₅₀ Determination)

This protocol determines the concentration of the inhibitor required to reduce MMP-13 activity by 50% (IC₅₀), a key measure of potency. It utilizes a quenched fluorogenic peptide substrate that fluoresces upon cleavage by active MMP-13.[16][17][18]

Causality: A pre-incubation step between the enzyme and the inhibitor is crucial to allow the binding equilibrium to be reached before introducing the substrate.[16] The assay is run under initial velocity conditions to ensure the rate of substrate cleavage is proportional to the amount of active enzyme.

Materials:

  • Recombinant human pro-MMP-13

  • p-Aminophenylmercuric acetate (APMA) for enzyme activation[3][19]

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)[3][16]

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)[3]

  • Synthesized inhibitor compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • NNGH (a broad-spectrum MMP inhibitor) as a positive control.[2]

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (e.g., Ex/Em = 328/420 nm)

Procedure:

  • Enzyme Activation: Activate pro-MMP-13 by incubating it with 1 mM APMA for 30 minutes at 37°C.[3]

  • Inhibitor Dilution: Prepare a serial dilution of the synthesized inhibitor in Assay Buffer. Start with a high concentration and perform 1:3 or 1:10 dilutions to create a 10-point dose-response curve. Ensure the final DMSO concentration in all wells is consistent and low (<1%).

  • Plate Setup: In a 96-well black plate, add the following to triplicate wells:

    • Blank (No Enzyme): Assay Buffer + Substrate.

    • 100% Activity Control: Activated MMP-13 + Assay Buffer (with DMSO vehicle) + Substrate.

    • Inhibitor Wells: Activated MMP-13 + Diluted Inhibitor + Substrate.

    • Positive Control: Activated MMP-13 + NNGH + Substrate.

  • Pre-incubation: Add the activated MMP-13 (e.g., final concentration 0.3 nM)[3] to the control and inhibitor wells. Add the corresponding inhibitor dilutions. Incubate the plate for 30-60 minutes at 37°C to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., final concentration 2-10 µM) to all wells.

  • Fluorescence Measurement: Immediately place the plate in the reader. Measure fluorescence intensity kinetically (e.g., every minute for 15-30 minutes) or as an endpoint reading after a set time.

  • Data Analysis:

    • Subtract the blank reading from all other values.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2.2: MMP Selectivity Profiling

Selectivity is as important as potency. This protocol assesses the inhibitor's activity against a panel of related MMPs to ensure it specifically targets MMP-13.

Causality: Testing against MMP-1 (collagenase-1), MMP-2 (gelatinase-A), and MMP-9 (gelatinase-B) is critical, as inhibition of these enzymes has been historically linked to the side effects of broad-spectrum inhibitors.[7]

Procedure:

  • Follow the exact procedure outlined in Protocol 2.1.

  • Substitute MMP-13 with other activated recombinant MMPs, such as MMP-1, MMP-2, MMP-8, and MMP-9.

  • Determine the IC₅₀ value for the inhibitor against each MMP in the panel.

  • Data Analysis: Calculate the selectivity index (SI) for each off-target MMP by dividing its IC₅₀ by the IC₅₀ for MMP-13 (SI = IC₅₀ (MMP-X) / IC₅₀ (MMP-13)). A higher SI value indicates greater selectivity for MMP-13.

Data Presentation:

CompoundMMP-13 IC₅₀ (nM)MMP-1 IC₅₀ (nM)MMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM)Selectivity (vs. MMP-1)Selectivity (vs. MMP-2)Selectivity (vs. MMP-9)
Model Inhibitor5.2>10,000850>10,000>1923x163x>1923x
NNGH (Control)3.11.50.72.50.5x0.2x0.8x
Table 1: Example inhibition and selectivity profile for a hypothetical model inhibitor.

PART 3: Functional Evaluation of Cartilage Protection

An IC₅₀ value demonstrates biochemical potency, but a functional assay is needed to confirm that the inhibitor can prevent the degradation of MMP-13's primary biological substrate, type II collagen.

Protocol 3.1: In Vitro Type II Collagen Degradation Assay

This assay uses bovine or human articular cartilage explants to provide a more physiologically relevant system for assessing inhibitor efficacy.[1][20]

Causality: This ex vivo model tests the inhibitor's ability to not only engage the enzyme but also to function in a complex matrix environment, providing stronger evidence of its potential therapeutic effect.

Materials:

  • Bovine or human articular cartilage explants

  • Recombinant active MMP-13

  • Culture medium (e.g., DMEM)

  • Model inhibitor compound

  • ELISA kit for a type II collagen cleavage neoepitope (e.g., C2C)

Procedure:

  • Prepare cartilage explants of a uniform size (e.g., 3 mm diameter).

  • Place explants in a 96-well plate with culture medium.

  • Add active MMP-13 to the wells to induce collagen degradation.

  • Concurrently, add the model inhibitor at various concentrations (e.g., from 0.1x to 100x the IC₅₀ value). Include "No Inhibitor" (positive degradation control) and "No MMP-13" (negative control) wells.

  • Incubate the plate for 24-48 hours at 37°C.

  • After incubation, collect the culture supernatant.

  • Quantify the amount of type II collagen cleavage fragments released into the supernatant using a specific ELISA kit.

  • Data Analysis: Plot the concentration of the cleavage neoepitope against the inhibitor concentration to determine the dose-dependent inhibition of collagen degradation.

PART 4: Conceptual Protocol for In Vivo Efficacy

The final preclinical validation involves testing the lead compound in an animal model of osteoarthritis. The Destabilization of the Medial Meniscus (DMM) model in mice is a widely accepted surgical model that mimics post-traumatic OA.[21][22][23][24]

Causality: The DMM model induces progressive cartilage degradation, osteophyte formation, and subchondral bone changes, closely replicating the pathology of human OA and providing a robust system to evaluate the disease-modifying potential of an MMP-13 inhibitor.[23][24]

Conceptual Workflow:

  • Induction of OA: Perform DMM surgery on the right knee joint of mice (e.g., C57BL/6 strain). The left knee typically serves as a contralateral or sham-operated control.[23]

  • Compound Administration: After a recovery period, begin administration of the model inhibitor. The route can be oral (gavage) or intra-articular injection, depending on the compound's properties.[8][25] A vehicle control group is essential.

  • Treatment Period: Continue treatment for a defined period (e.g., 8-12 weeks).

  • Endpoint Analysis: At the end of the study, harvest the knee joints.

  • Histological Assessment: Process the joints for histology. Stain sections with Safranin O-Fast Green to visualize cartilage proteoglycan content. Score the severity of cartilage damage using a standardized system (e.g., OARSI score).

  • Biomarker Analysis: Optionally, analyze serum or synovial fluid for biomarkers of cartilage degradation.[8]

  • Data Analysis: Compare the histological scores and biomarker levels between the vehicle-treated and inhibitor-treated groups to determine if the compound significantly reduced cartilage degradation.

Figure 3. In Vitro and In Vivo Evaluation Workflow cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo A Synthesized Inhibitor B Biochemical Assay (Protocol 2.1) A->B C Determine IC₅₀ (Potency) B->C D Selectivity Panel (Protocol 2.2) C->D E Determine Selectivity Index (Specificity) D->E F Collagen Degradation Assay (Protocol 3.1) E->F G Confirm Functional Efficacy (Cartilage Protection) F->G H Lead Compound G->H Proceed if potent, selective, & functional I DMM Animal Model (Part 4) H->I J Histological Analysis (OARSI Scoring) I->J K Demonstrate Disease Modification J->K

Caption: A comprehensive workflow from initial biochemical screening to in vivo validation.

References

  • Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization. PubMed. Available at: [Link]

  • Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. MDPI. Available at: [Link]

  • Progranulin's Role in Osteoarthritis. JoVE Journal. Available at: [Link]

  • Destabilization of the Medial Meniscus and Cartilage Scratch Murine Model of Accelerated Osteoarthritis. PubMed. Available at: [Link]

  • SAR studies of non-zinc-chelating MMP-13 inhibitors: improving selectivity and metabolic stability. PubMed. Available at: [Link]

  • Discovery of (pyridin-4-yl)-2H-tetrazole as a novel scaffold to identify highly selective matrix metalloproteinase-13 inhibitors for the treatment of osteoarthritis. PubMed. Available at: [Link]

  • Chemical structures of non-zinc-binding selective MMP-13 inhibitors. ResearchGate. Available at: [Link]

  • The surgical destabilization of the medial meniscus (DMM) model of osteoarthritis in the 129/SvEv mouse. PubMed. Available at: [Link]

  • Fluorogenic MMP13 Assay Kit. BPS Bioscience. Available at: [Link]

  • Destabilization of the medial meniscus (DMM) in C57BL/6 mice as surgical OA model. ResearchGate. Available at: [Link]

  • Modeling and Assessing Osteoarthritis in Mice by Destabilization of the Medial Meniscus (DMM). The Kennedy Institute of Rheumatology. Available at: [Link]

  • MMP-13 Inhibitor Assay Kit. Chondrex, Inc.. Available at: [Link]

  • Discovery and evaluation of a non-Zn chelating, selective matrix metalloproteinase 13 (MMP-13) inhibitor for potential intra-articular treatment of osteoarthritis. PubMed. Available at: [Link]

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI. Available at: [Link]

  • Discovery of (pyridin-4-yl)-2 H-tetrazole as a novel scaffold to identify highly selective matrix metalloproteinase-13 inhibitors for the treatment of osteoarthritis. R Discovery. Available at: [Link]

  • Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. PMC - NIH. Available at: [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PMC. Available at: [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Available at: [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. Available at: [Link]

  • Pinner reaction. Wikipedia. Available at: [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. Available at: [Link]

  • Mechanism-Based Profiling of MMPs. PMC - NIH. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

  • Collagenase Assay Kits. Chondrex, Inc.. Available at: [Link]

  • Pinner Reaction. Organic Chemistry Portal. Available at: [Link]

  • Structure-Based Design and Synthesis of a Potent Matrix Metalloproteinase-13 Inhibitor Based on a Pyrrolidinone Scaffold. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Publications. Available at: [Link]

  • Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. PMC. Available at: [Link]

  • MMP9 Enzyme Assay - Protocol. Sandiego. Available at: [Link]

  • Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay. PMC. Available at: [Link]

  • Pinner Reaction. YouTube. Available at: [Link]

  • Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. MDPI. Available at: [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PMC. Available at: [Link]

  • Detection and Estimation of Active Proteinases in Biological Samples: An Optimized Protocol. IMR Press. Available at: [Link]

  • (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. ResearchGate. Available at: [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. ACS Publications. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

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Method

Preparing Pyridine Derivatives for Cytotoxicity Studies: An Application Note and Protocol Guide

Introduction: The Role of Pyridine Scaffolds in Oncology Research The pyridine ring is a fundamental heterocyclic scaffold that is prominently featured in a vast array of pharmacologically active compounds.[1][2] Its uni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Pyridine Scaffolds in Oncology Research

The pyridine ring is a fundamental heterocyclic scaffold that is prominently featured in a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and synthetic versatility have made it a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents.[3] Numerous pyridine derivatives have demonstrated potent cytotoxic activity against a spectrum of cancer cell lines, acting through diverse mechanisms such as kinase inhibition, disruption of cell cycle regulation, and induction of apoptosis.[1][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and evaluation of pyridine derivatives for cytotoxicity studies. It outlines synthetic strategies, detailed protocols for common cytotoxicity assays, and guidance on data analysis and interpretation, ensuring scientific integrity and reproducibility.

Part 1: Synthesis and Characterization of Pyridine Derivatives

The synthesis of pyridine derivatives is a well-established field with a multitude of methodologies. A common and effective approach involves the Hantzsch pyridine synthesis, which is a one-pot condensation reaction of an aldehyde, a β-ketoester, and ammonia or an ammonia donor.[6] The resulting 1,4-dihydropyridine can then be oxidized to the corresponding pyridine derivative.[7][8][9][10]

General Synthetic Scheme: Hantzsch Pyridine Synthesis and Aromatization

A representative synthetic route begins with the multicomponent Hantzsch reaction to form a 1,4-dihydropyridine intermediate, followed by an oxidative aromatization step to yield the final pyridine derivative.

Synthetic_Scheme Aldehyde Aldehyde DHP 1,4-Dihydropyridine Aldehyde->DHP BetaKetoester β-Ketoester (2 equiv.) BetaKetoester->DHP Ammonia Ammonia Ammonia->DHP Pyridine Pyridine Derivative DHP->Pyridine Oxidative Aromatization OxidizingAgent Oxidizing Agent (e.g., NaNO2, MnO2)

Caption: General workflow for Hantzsch pyridine synthesis and subsequent oxidation.

Rationale for this approach: The Hantzsch synthesis is highly versatile, allowing for the introduction of a wide variety of substituents on the pyridine ring by simply changing the starting aldehyde and β-ketoester. This modularity is invaluable for creating a library of derivatives for structure-activity relationship (SAR) studies. The subsequent oxidation to the aromatic pyridine ring is often crucial for biological activity.

Purification and Characterization: Following synthesis, the crude product must be purified, typically by column chromatography or recrystallization. The structure and purity of the final pyridine derivative should be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Part 2: Preparation of Compounds for In Vitro Assays

Accurate and reproducible cytotoxicity data begins with the meticulous preparation of test compounds. This involves creating concentrated stock solutions and performing precise serial dilutions.

Protocol 1: Preparation of Stock Solutions
  • Determine Compound Properties: Before preparation, consult the compound's Certificate of Analysis (CoA) for its molecular weight, purity, and solubility.

  • Solvent Selection: Choose a solvent that completely dissolves the compound at a high concentration and is compatible with the cell culture system. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Calculation of Mass for Stock Solution: To prepare a stock solution of a specific molarity, use the following formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

  • Dissolution:

    • Accurately weigh the calculated mass of the pyridine derivative.

    • Transfer the compound to a sterile vial.

    • Add the appropriate volume of the chosen solvent.

    • Mix thoroughly by vortexing or sonication until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Preparation of Serial Dilutions

Serial dilutions are performed to expose cells to a range of compound concentrations, which is essential for determining the dose-response relationship and calculating the IC50 value.

Serial_Dilution Stock Stock Solution (e.g., 10 mM in DMSO) Intermediate Intermediate Dilution (e.g., 100 µM in medium) Stock->Intermediate 1:100 dilution D1 Working Conc. 1 (e.g., 10 µM) Intermediate->D1 1:10 dilution D2 Working Conc. 2 (e.g., 1 µM) D1->D2 1:10 dilution D3 Working Conc. 3 (e.g., 0.1 µM) D2->D3 1:10 dilution D4 ... D3->D4

Caption: Workflow for preparing serial dilutions of a test compound.

  • Prepare an Intermediate Dilution: To minimize pipetting errors, it is often beneficial to first prepare an intermediate dilution of the stock solution in cell culture medium.

  • Perform Serial Dilutions:

    • Label a series of sterile tubes or a 96-well plate for the desired concentrations.

    • Add a fixed volume of cell culture medium to all tubes except the first.

    • Add the intermediate dilution to the first tube.

    • Transfer a fixed volume of the solution from the first tube to the second, mix thoroughly, and repeat this process for the subsequent dilutions. Use a fresh pipette tip for each transfer to prevent carryover.

Part 3: Protocols for Cytotoxicity Assessment

The choice of cytotoxicity assay is critical and should be based on the anticipated mechanism of action of the compound and the specific research question. Here, we provide detailed protocols for three commonly used assays that measure different aspects of cell viability and death.

Assay Comparison
AssayPrincipleAdvantagesDisadvantages
MTT Measures mitochondrial reductase activity in viable cells.[11][12]Simple, cost-effective, widely used.[13]Can be affected by compounds that interfere with mitochondrial respiration. Insoluble formazan product requires a solubilization step.
SRB Binds to total cellular protein content.[12][14]Less prone to interference from compounds, endpoint is stable.[14] Good linearity with cell number.[15]Not suitable for suspension cells.[12]
LDH Measures the release of lactate dehydrogenase (LDH) from damaged cells with compromised membrane integrity.[16]Direct measure of cytotoxicity (cell death).[13]Can have high background from serum in the medium.[13] Less sensitive for detecting early apoptotic events.
Protocol 3: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[1][2][3][5][17]

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the pyridine derivatives. Include a vehicle control (medium with DMSO at the same final concentration as the test compounds) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Protocol 4: SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay based on the binding of the dye to basic amino acid residues of cellular proteins.[5][14]

Materials:

  • Adherent human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with 1% acetic acid to remove excess TCA. Air dry the plates completely.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well. Shake for 10 minutes to solubilize the dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm or 565 nm.[7][15]

Protocol 5: LDH (Lactate Dehydrogenase) Assay

This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis.[16]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • LDH Reaction: Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction and Measure Absorbance: Add the stop solution from the kit to each well. Measure the absorbance at the recommended wavelength (typically 490 nm).

Part 4: Data Analysis and Interpretation

The primary output of a cytotoxicity study is the IC50 value, which is the concentration of a compound that inhibits 50% of cell growth or viability.

Calculating the IC50 Value
  • Data Normalization: Convert the raw absorbance data to percentage viability relative to the vehicle control (which represents 100% viability). % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration. This will typically generate a sigmoidal curve.

  • Non-linear Regression: Use a statistical software package such as GraphPad Prism, Origin, or an Excel add-in to fit the data to a non-linear regression model (e.g., a four-parameter logistic model).[18][19] The software will calculate the IC50 value from this curve.[16][18][19][20]

IC50_Curve cluster_0 Dose-Response Curve node Curve X Log [Compound Concentration] Y % Viability IC50_point IC50 2,0! 2,0! IC50_point->2,0! 50 50% 50->IC50_point

Caption: A representative dose-response curve for determining the IC50 value.

Interpretation of Results:

  • A lower IC50 value indicates a more potent cytotoxic compound.

  • Comparing the IC50 values of different pyridine derivatives allows for the establishment of structure-activity relationships.

  • If a compound shows high potency in an MTT assay but low activity in an LDH assay, it may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). Comparing results from multiple assays provides a more complete picture of the compound's biological effects.

Conclusion

The preparation and evaluation of pyridine derivatives for cytotoxicity studies is a multi-step process that requires careful planning and execution. By following the detailed protocols and guidelines presented in this application note, researchers can generate reliable and reproducible data to advance the discovery and development of novel pyridine-based anticancer agents. The integration of robust synthetic chemistry, meticulous sample preparation, and appropriate biological assays is paramount to the successful identification of promising therapeutic candidates.

References

  • Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. (2025). Preprints.org. [Link]

  • Yang, Z., Wang, B., Hu, H., & Zhu, S. (2006). Synthesis of Pyridines by Anodic Oxidation of 1,4-Dihydropyridines. Synthetic Communications, 28(17), 3295-3299. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103423. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). International Journal of Pharmaceutical Sciences Review and Research, 81(1), 118-125. [Link]

  • A new oxidation system for the oxidation of Hantzsch-1,4-dihydropyridines and polyhydroquinoline derivatives under mild conditions. (2014). RSC Advances, 4(104), 59981-59984. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). IntechOpen. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2007). Molecules, 12(1), 1-15. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Obaid, A. M. (2019). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. Molecules, 24(20), 3738. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. (2023). YouTube. [Link]

  • Nevozhay, D. (2014). Cheburator Software for Automatically Calculating Drug Inhibitory Concentrations from In Vitro Screening Assays. PLoS ONE, 9(9), e106186. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). World Journal of Pharmacy and Pharmaceutical Sciences, 12(9), 114-142. [Link]

  • Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen. [Link]

  • H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. (2023). RSC Advances, 13(16), 10834-10850. [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). Preprints.org. [Link]

  • How can I calculate IC50 for a cytotoxic substance?. (2015). ResearchGate. [Link]

  • Kouvari, E., Grune, T., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro, 20(4), 447-451. [Link]

  • IC-50 (toxicity) Calculation in Gen5 Software: IC-50 (Half-maximal inhibitory concentration). (2024). YouTube. [Link]

  • Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Genotoxicity-A predictable risk to our lives. IntechOpen.
  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2005). ScienceDirect. [Link]

  • Papadimitriou, M., Hatzidaki, E., & Papasotiriou, I. (2019). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Journal of Cancer Therapy, 10(7), 580-590. [Link]

  • Comparison of Different Methods to Measure Cell Viability. (n.d.). Creative Bioarray. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Methyl Pyridine-3-Carboximidate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of crude methyl pyridine-3-carboximidate. This document is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude methyl pyridine-3-carboximidate. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting assistance, and detailed protocols for obtaining high-purity material essential for downstream applications.

The purity of methyl pyridine-3-carboximidate, a key intermediate in the synthesis of various pharmacologically active compounds, is paramount for ensuring reliable experimental outcomes and meeting stringent quality standards.[1][2] This guide addresses common challenges encountered during its purification, offering a framework built on established chemical principles and field-proven experience.

Safety First: Essential Handling Precautions

Before beginning any experimental work, it is critical to be familiar with the safety protocols for handling pyridine derivatives and associated reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5][6] Work should be conducted in a well-ventilated fume hood.

  • Ventilation: Ensure adequate ventilation or use a local exhaust system to minimize exposure to vapors or mists.[3][4]

  • Incompatible Materials: Store methyl pyridine-3-carboximidate and its precursors away from strong oxidizing agents and heat sources.[3][7]

  • Spill & Emergency Procedures: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical advice.[3][5] Familiarize yourself with the location and operation of safety showers and eyewash stations.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process in a direct question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Inappropriate Recrystallization Solvent: The compound may have significant solubility in the cold solvent, leading to loss in the mother liquor.[8] 2. Excessive Solvent Use: Using too much hot solvent during recrystallization will keep more product dissolved upon cooling.[8][9] 3. Product Adsorption on Silica Gel: The basic pyridine nitrogen can interact strongly with acidic silanol groups on silica, causing irreversible adsorption or significant tailing during chromatography.[10][11] 4. Product Degradation: The imidate functional group can be sensitive to hydrolysis, especially under acidic or basic conditions at elevated temperatures.1. Re-evaluate Solvent System: Perform small-scale solubility tests to find a solvent (or solvent pair) where the compound is highly soluble when hot but sparingly soluble when cold.[12][13] 2. Minimize Solvent: Add the hot solvent portion-wise until the solid just dissolves.[9] If the mother liquor is suspected to contain a significant amount of product, concentrate it and attempt a second crystallization. 3. Modify Chromatography Conditions:     a. Add a small amount of a competing base like triethylamine (TEA) (e.g., 0.1-1%) to the mobile phase to mask the active silanol sites.[11]     b. Consider using a different stationary phase, such as alumina or end-capped silica gel.[11][14] 4. Control pH and Temperature: During workup and purification, use mild conditions. Avoid strong acids or bases and prolonged heating. If performing an extraction, use a weak base like sodium bicarbonate instead of sodium hydroxide.
Product "Oils Out" During Recrystallization 1. Crystallization Temperature > Melting Point: The compound is coming out of solution at a temperature above its melting point. This often happens if the solution is supersaturated or cools too quickly.[8] 2. Presence of Impurities: Significant amounts of impurities can depress the melting point of the compound, leading to the formation of an oil.[8]1. Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation point, then allow it to cool more slowly.[8] 2. Induce Crystallization at a Lower Temperature: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal to encourage crystal formation once the solution has cooled further.[8] 3. Change Solvent System: Use a solvent with a lower boiling point.
Persistent Impurities in Final Product (Confirmed by TLC/NMR) 1. Co-crystallization: The impurity has a similar structure and solubility profile to the desired product, causing it to incorporate into the crystal lattice. 2. Azeotrope Formation: If using distillation, an impurity may form a constant boiling mixture (azeotrope) with the product, preventing separation.[15] 3. Insufficient Chromatographic Separation: The polarity of the product and impurity are too similar for the chosen mobile phase.[10]1. Attempt a Different Recrystallization Solvent: A different solvent may alter the solubility of the impurity relative to the product, allowing for better separation. 2. Utilize an Alternative Purification Method: If recrystallization fails, column chromatography is the next logical step.[16] If distillation fails, consider recrystallization or chromatography. 3. Optimize Chromatography:     a. Use a shallower solvent gradient or isocratic elution to improve resolution.     b. Switch to a different solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) to alter selectivity.[11]
TLC Plate Shows Tailing or Streaking 1. Compound is too Polar for the Eluent: The compound has a strong affinity for the stationary phase (silica) and does not move properly. 2. Interaction of Basic Pyridine with Acidic Silica: This is a very common issue with pyridine derivatives.[10][11] 3. Sample Overload: Applying too much sample to the TLC plate.[11]1. Increase Eluent Polarity: Add a more polar solvent (e.g., methanol) to your mobile phase. 2. Add a Basic Modifier: Add a small amount of triethylamine or ammonia to the mobile phase (e.g., 0.5-1%) to neutralize the acidic sites on the silica plate and improve the spot shape.[11][14] 3. Dilute Sample: Ensure the spotting solution is not overly concentrated.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude methyl pyridine-3-carboximidate?

A1: The impurities largely depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Such as 3-cyanopyridine, methanol, or any acid/base catalyst used.

  • Hydrolysis Products: The imidate group can hydrolyze to form methyl nicotinate or nicotinamide, especially if water is present during workup or storage.

  • Side-Products: Depending on the reaction conditions, other pyridine derivatives or polymeric material may form.[16]

Q2: How do I select the best purification technique for my crude product?

A2: The choice depends on the physical state of your crude product and the nature of the impurities. The following decision tree provides a general guideline.

G start Assess Crude Product is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is the compound thermally stable and has a distinct boiling point from impurities? is_solid->is_thermally_stable No (It's an oil/liquid) recrystallize Attempt Recrystallization is_solid->recrystallize Yes distill Perform Vacuum Distillation is_thermally_stable->distill Yes chromatography Use Column Chromatography is_thermally_stable->chromatography No purity_check Assess Purity (TLC, MP, NMR) recrystallize->purity_check distill->purity_check chromatography->purity_check

Caption: Decision tree for selecting a primary purification method.

Q3: My purified pyridine compound is colorless initially but turns yellow/brown over time. Why?

A3: Discoloration is often a sign of degradation or oxidation.[16] Pyridine and its derivatives can be sensitive to air and light. To prevent this, store the purified compound in a tightly sealed, amber glass bottle under an inert atmosphere (like nitrogen or argon) and in a cool, dark place.[4][15]

Q4: Can I use an acid-base extraction to purify my product?

A4: Yes, this can be an effective technique for separating your basic product from non-basic impurities.[10] You can dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute acid (e.g., 1M HCl). The protonated methyl pyridine-3-carboximidate will move to the aqueous layer. You can then basify the aqueous layer (e.g., with NaHCO₃ or a cold, dilute NaOH solution) and re-extract the purified product back into an organic solvent.[10][16] However, be mindful of the potential for hydrolysis of the imidate group, especially with stronger acids or bases.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is the preferred method for purifying solid crude products, as it is efficient and scalable. The key is selecting a solvent in which the compound is very soluble when hot and poorly soluble when cold.[13]

1. Solvent Selection:

  • Place a small amount of crude material (10-20 mg) in several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound well.

  • Heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool. The ideal solvent will result in the formation of crystals. A solvent pair (e.g., ethanol/water, toluene/hexane) may also be effective.

2. Step-by-Step Procedure:

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add the minimum amount of the chosen hot solvent to dissolve the solid completely. Add the solvent in small portions near its boiling point.[9][12]

  • (Optional - Hot Filtration): If there are insoluble impurities (e.g., dust, inorganic salts) or colored impurities that have been treated with activated charcoal, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9][12]

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8][12]

  • Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal yield.[12]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

3. Quality Control:

  • Assess purity by Thin Layer Chromatography (TLC).

  • Determine the melting point. A pure compound will have a sharp melting point range (typically < 2°C).

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & QC dissolve 1. Dissolve Crude Solid in Minimal Hot Solvent hot_filter 2. (Optional) Hot Filtration dissolve->hot_filter cool 3. Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool ice_bath 4. Maximize Yield in Ice Bath cool->ice_bath vac_filter 5. Vacuum Filtration ice_bath->vac_filter wash 6. Wash with Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry qc 8. Purity Assessment (TLC, Melting Point) dry->qc

Caption: Experimental workflow for purification by recrystallization.

Protocol 2: Silica Gel Column Chromatography

This technique is used to separate compounds based on their differential adsorption to a stationary phase. It is particularly useful for purifying oils or for separating solids with very similar solubility profiles.[17][18]

1. Preparation:

  • Select Mobile Phase: Use TLC to find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.4 and separates it well from impurities.[19] A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Given the basicity of the pyridine, add 0.5-1% triethylamine to the eluent to prevent peak tailing.[11]

  • Pack the Column: Pack the column with silica gel using either a dry or slurry method. Ensure the silica bed is compact and level. Equilibrate the column by passing several column volumes of the mobile phase through it.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is readily soluble in, like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

2. Elution and Collection:

  • Carefully add the mobile phase to the top of the column without disturbing the silica bed.

  • Apply pressure (using a pump or inert gas) to begin elution.

  • Collect fractions in an ordered array of test tubes.

  • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with a stain.

3. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent.

4. Quality Control:

  • Confirm the purity of the combined fractions by TLC and/or HPLC.[20]

  • Obtain an NMR spectrum to confirm the structure and absence of impurities.

References

  • 3 - TCI EUROPE N.V.

  • 4 - Spectrum Chemical

  • - MilliporeSigma

  • 5 - ECHEMI

  • 6 - Cole-Parmer

  • 12 - Benchchem

  • 16 - Benchchem

  • 21 - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT, The Chinese University of Hong Kong

  • 7 - Loba Chemie

  • 10 - Benchchem

  • 13 - Mettler Toledo

  • - Professor Dave Explains via YouTube

  • 20 - Acta Poloniae Pharmaceutica

  • - Reddit r/Chempros

  • 11 - Benchchem

  • 19 - MD Scientific

  • 15 - Benchchem

  • - PMC - NIH

  • - Arkivoc

  • - PMC - NIH

  • - ResearchGate

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Imidate Formation

Welcome to the Technical Support Center for Imidate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidate formation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidate formation. Imidates are highly versatile synthetic intermediates, yet their synthesis can be challenging due to their inherent reactivity and the fine balance of conditions required for optimal outcomes. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions, ensuring reproducible and high-yielding results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the Pinner reaction?

A1: The most critical parameter is the rigorous exclusion of water. The intermediate Pinner salt (alkyl imidate hydrochloride) is highly susceptible to hydrolysis, which will lead to the formation of the corresponding ester as a major byproduct.[1][2] Therefore, using anhydrous solvents, reagents, and drying the acid gas (e.g., HCl) before introduction is paramount for success.[1]

Q2: My Pinner reaction is giving me an amide byproduct. What is happening?

A2: There are two primary reasons for amide formation. First, the Pinner salt intermediate is thermally unstable and can rearrange to the more thermodynamically stable N-alkyl amide, especially at elevated temperatures.[3] Second, if your alcohol substrate can form a stable carbocation (e.g., tertiary or benzylic alcohols), a Ritter-type reaction can occur where the carbocation is trapped by the nitrile, leading directly to an N-substituted amide.[1][4][5]

Q3: Can I use a Lewis acid instead of anhydrous HCl gas for the Pinner reaction?

A3: Yes, various Lewis acids such as trimethylsilyl triflate (TMSOTf), aluminum tribromide (AlBr₃), and hafnium triflate (Hf(OTf)₄) can promote a Pinner-type reaction under generally milder conditions.[6][7] This approach avoids the handling of corrosive and toxic HCl gas. However, the choice of Lewis acid is crucial, as some may also promote the competing Ritter reaction.[1]

Q4: When should I consider a base-catalyzed method for imidate synthesis?

A4: Base-catalyzed methods are complementary to the acid-catalyzed Pinner reaction.[3] They are particularly useful for electron-poor nitriles, which are more susceptible to nucleophilic attack by an alkoxide.[3] In contrast, electron-rich nitriles are more easily protonated and are better suited for the acid-catalyzed Pinner reaction.

Q5: I am trying to make an imidate from a secondary amide, but I keep getting N-alkylation instead of the desired O-alkylation. How can I improve selectivity?

A5: Direct alkylation of amides can indeed lead to a mixture of N- and O-alkylated products.[8] To achieve high regioselectivity for O-alkylation, the use of hard alkylating agents like trialkyloxonium tetrafluoroborates (e.g., Meerwein's reagent, Et₃OBF₄) is recommended.[8][9] The addition of trifluoroacetic acid (TFA) as a catalyst has been shown to ensure complete and exclusive O-alkylation, overcoming issues with reagent quality and preventing N-alkylation.[9][10]

Troubleshooting Guide

This guide is structured to help you diagnose and solve common problems encountered during imidate synthesis.

Symptom 1: Low or No Imidate Yield
Possible Cause Diagnostic Check Suggested Solution
Incomplete Reaction Monitor reaction progress via TLC, GC, or in-situ IR. Check for the presence of unreacted nitrile.Increase reaction time. If using the Pinner reaction, ensure a slight excess (1.1-1.15 equivalents) of anhydrous HCl has been added.[1] Consider a moderate increase in temperature, but be mindful of the thermal instability of the Pinner salt.[3]
Presence of Water Analyze starting materials and solvents for water content. Observe the formation of an ester byproduct.Use freshly distilled, anhydrous solvents. Dry glassware in an oven before use. If using HCl gas, pass it through a drying agent (e.g., concentrated H₂SO₄) before introducing it into the reaction.[1] Run the reaction under an inert atmosphere (N₂ or Ar).
Suboptimal Catalyst Review the choice of acid or base catalyst based on the electronic nature of the nitrile.For electron-rich nitriles, use a strong Brønsted acid (e.g., HCl).[3] For electron-poor nitriles, a base-catalyzed approach with an alkoxide may be more effective.[3] If using a Lewis acid, ensure it is sufficiently active and used in the correct stoichiometry (often stoichiometric amounts are required).[6]
Poor Reagent Quality Check the purity of the nitrile, alcohol, and any catalysts or reagents used.Purify starting materials if necessary. For O-alkylation of amides, use high-quality Meerwein's reagent or add catalytic TFA to overcome issues with reagent degradation.[9]
Symptom 2: Significant Amide Byproduct Formation
Possible Cause Diagnostic Check Suggested Solution
Thermal Rearrangement The reaction temperature was elevated (e.g., > 0-5 °C for Pinner salts).Strictly maintain low temperatures (typically 0 °C or below) throughout the reaction, especially during the addition of the acid catalyst.[2][3]
Ritter Reaction The alcohol substrate is secondary, tertiary, or benzylic, capable of forming a stable carbocation.Use a primary alcohol if the substrate allows. Minimize the reaction temperature to disfavor carbocation formation.[1] Consider using a non-polar solvent. Alternatively, choose a different synthetic route, such as the O-alkylation of the corresponding amide.
Hydrolysis during Workup The amide appears after aqueous workup of the reaction mixture.The imidate can hydrolyze to an amide under certain pH conditions. Ensure workup conditions are optimized to maintain the stability of the imidate.
Symptom 3: Significant Ester Byproduct Formation
Possible Cause Diagnostic Check Suggested Solution
Hydrolysis of Pinner Salt The ester is observed directly in the crude reaction mixture. This is the most common side reaction in the Pinner synthesis.This is a clear indication of moisture contamination. Implement stringent anhydrous conditions as described in Symptom 1.[1][2] Use freshly opened or distilled anhydrous solvents and ensure all glassware is flame-dried or oven-dried.

Troubleshooting Workflow

G Start Reaction Outcome Unsatisfactory LowYield Low or No Imidate Yield Start->LowYield Amide Amide Byproduct Detected Start->Amide Ester Ester Byproduct Detected Start->Ester CheckMoisture Check for Moisture Contamination LowYield->CheckMoisture Ester also present? CheckReagents Check Reagent Stoichiometry & Purity LowYield->CheckReagents No side products? CheckTemp Check Reaction Temperature Amide->CheckTemp CheckAlcohol Substrate is a 2°/3°/Benzylic Alcohol? Amide->CheckAlcohol Ester->CheckMoisture CheckMoisture->CheckReagents No Sol_Dry Implement Strict Anhydrous Conditions CheckMoisture->Sol_Dry Yes CheckTemp->CheckAlcohol Optimal Sol_Temp Maintain Low Temperature (≤ 0 °C) CheckTemp->Sol_Temp Too high Sol_Reagent Optimize Stoichiometry / Purify Reagents CheckReagents->Sol_Reagent Yes Sol_Ritter Switch to Primary Alcohol or O-Alkylation Route CheckAlcohol->Sol_Ritter Yes

Caption: A systematic workflow for troubleshooting common issues in imidate synthesis.

Key Synthetic Protocols

Protocol 1: Classical Pinner Reaction (Anhydrous HCl)

This protocol describes the formation of an imidate hydrochloride salt using gaseous HCl.[2]

Materials:

  • Nitrile (1.0 eq)

  • Anhydrous alcohol (e.g., methanol or ethanol, used as solvent and reagent)

  • Anhydrous Hydrogen Chloride (gas)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a drying tube (e.g., filled with CaCl₂).

  • Charge the flask with the nitrile and the anhydrous alcohol.

  • Cool the stirred solution to between -5 °C and 0 °C using an ice-salt bath.

  • Slowly bubble anhydrous HCl gas through the solution. Ensure the HCl gas is passed through a drying trap (e.g., a bubbler with concentrated H₂SO₄) before entering the reaction vessel.

  • Monitor the temperature closely and maintain it at or below 0 °C during the HCl addition. The reaction is often exothermic.

  • After the addition of a slight excess of HCl (typically 1.1-1.15 eq, which can be monitored by weight gain of the flask), stop the gas flow.

  • Allow the reaction to stir at 0 °C for several hours or overnight. The Pinner salt may precipitate from the solution.

  • Isolate the product by filtration under anhydrous conditions. Wash the solid with cold, anhydrous ether and dry under vacuum.

Protocol 2: Lewis Acid-Promoted Pinner-Type Reaction

This protocol uses trimethylsilyl triflate (TMSOTf) as a milder alternative to HCl gas.[6]

Materials:

  • Alcohol (1.0 eq)

  • Nitrile (used as solvent and reagent, e.g., acetonitrile)

  • Trimethylsilyl triflate (TMSOTf) (2.0 eq)

Procedure:

  • To a stirred solution of the alcohol in the nitrile (as solvent) at room temperature under an inert atmosphere (N₂ or Ar), add TMSOTf dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Note: This procedure often leads to the ester after aqueous workup. To isolate the imidate, non-aqueous workup procedures would be necessary.

Protocol 3: Base-Catalyzed Imidate Formation

This method is suitable for electron-deficient nitriles.[11][12]

Materials:

  • Nitrile (1.0 eq)

  • Anhydrous alcohol (e.g., methanol)

  • Sodium methoxide (catalytic amount, e.g., 0.05 eq)

Procedure:

  • Dissolve the nitrile in a minimal amount of anhydrous alcohol in an oven-dried flask under an inert atmosphere.

  • Add the sodium methoxide catalyst to the solution.

  • Stir the reaction at room temperature or with gentle heating. The reaction is an equilibrium process.

  • Monitor the formation of the imidate. To drive the equilibrium, it may be necessary to remove one of the products (e.g., if the imidate is volatile and can be distilled).

  • Workup will depend on the stability and properties of the desired imidate.

Protocol 4: O-Alkylation of Amides with Meerwein's Reagent

This protocol provides a highly regioselective route to imidates from amides.[9][10]

Materials:

  • Amide (1.0 eq)

  • Triethyloxonium tetrafluoroborate (Et₃OBF₄, Meerwein's reagent) (1.2 eq)

  • Trifluoroacetic acid (TFA) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the amide in anhydrous DCM in an oven-dried flask under an inert atmosphere.

  • Add the catalytic amount of TFA to the solution.

  • Add the Meerwein's reagent in one portion at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude imidate by flash chromatography.

Reaction Mechanisms & Data

Pinner Reaction Mechanism The Pinner reaction proceeds via protonation of the nitrile, making it highly electrophilic, followed by nucleophilic attack from the alcohol.

Caption: Mechanism of the acid-catalyzed Pinner reaction.

Comparison of Imidate Synthesis Methods

MethodCatalyst/ReagentKey AdvantagesKey DisadvantagesBest Suited For
Classical Pinner Anhydrous HClWell-established, high yields for simple substrates.[13]Harsh conditions, requires handling of HCl gas, not suitable for sensitive functional groups.[6]General synthesis of simple imidate salts from electron-rich nitriles.
Lewis Acid-Promoted TMSOTf, AlBr₃, etc.Milder conditions, higher chemoselectivity.[7]Can be expensive, may require stoichiometric amounts, potential for Ritter side reaction.[1][6]Substrates with acid-sensitive functional groups.
Base-Catalyzed NaOR, K₂CO₃Mild conditions.Often results in an equilibrium mixture, lower yields.[11]Electron-deficient nitriles.[3]
O-Alkylation of Amides Meerwein's ReagentHighly regioselective for O-alkylation, good for complex molecules.[9]Reagents can be moisture-sensitive and expensive.Synthesis of structurally complex imidates where the corresponding nitrile is unavailable or unreactive.

Analytical Characterization Data

Proper characterization is essential to confirm the formation of the desired imidate and to identify any byproducts.

Technique Functional Group Typical Spectroscopic Data Notes
IR Spectroscopy C=N Stretch1640-1690 cm⁻¹ (often strong)The exact position depends on substitution. This peak distinguishes the imidate from the starting nitrile (C≡N, ~2250 cm⁻¹) and amide byproduct (C=O, ~1650 cm⁻¹).[14][15]
C-O Stretch~1250 cm⁻¹
¹H NMR Spectroscopy Protons α to Oxygen (-O-CH )3.5 - 4.5 ppm (for -OCH₃ or -OCH₂R)Chemical shifts are approximate and depend on the full structure.
Protons on N-HBroad singlet, variable (5-9 ppm)If unsubstituted on nitrogen.
¹³C NMR Spectroscopy Imidate Carbon (C =N)150 - 170 ppmThis is a key signal for identifying the imidate functional group.

References

  • Popov, K., & Somfai, P. (2016). Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. The Journal of Organic Chemistry, 81(9), 3470–3472. [Link]

  • Popov, K., & Somfai, P. (2016). Synthesis of Imidates : TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. Lund University. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. Retrieved from [Link]

  • Popov, K., & Somfai, P. (2016). Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. ResearchGate. [Link]

  • Popov, K., & Somfai, P. (2016). Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. Figshare. [Link]

  • Feldmann, C., & Tilstam, U. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]

  • Noè, M., Perosa, A., & Selva, M. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2252-2259. [Link]

  • Nikolaidis, M., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines... Molecules, 28(8), 3410. [Link]

  • Schulenberg, J. W., & Archer, S. (1965). The Chapman Rearrangement. Organic Reactions, 14, 1-51. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Chapman Rearrangement.
  • YouTube. (2026, February 13). Chapman Rearrangement. [Link]

  • ResearchGate. (n.d.). Scheme 4 Synthesis of imidate hydrochloride salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Chapman rearrangement. Retrieved from [Link]

  • Research and Reviews. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry and Synthesis of Imidates. Retrieved from [Link]

  • Spectroscopy Online. (2020, March 1). Organic Nitrogen Compounds VIII: Imides. Retrieved from [Link]

  • Wang, Z., et al. (2019). The Chapman rearrangement in a continuous-flow microreactor. RSC Advances, 9(16), 9270-9280. [Link]

  • Organic Chemistry Portal. (n.d.). Iminophosphorane synthesis. Retrieved from [Link]

  • Scilit. (n.d.). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. Retrieved from [Link]

  • ResearchGate. (2013, August 2). (PDF) A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Iminophosphorane. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 5). 6.6: Chemistry of Nitriles. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Iminophosphoranes : synthesis, coordination properties and catalysis. Retrieved from [Link]

  • Beilstein Journals. (2013, August 2). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Imidates: an emerging synthon for N-heterocycles. Retrieved from [Link]

  • ACS Publications. (n.d.). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Patsnap. (2025, August 26). How To: Compare Kinetic Data of Different Lewis Acids? Retrieved from [Link]

  • MDPI. (2022, November 15). Сu-Catalyzed Pinner Reaction of Acetonitrile with Alcohols. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]

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Troubleshooting

Technical Support Center: Challenges in the N-Alkylation versus O-Alkylation of Amides

Welcome to the technical support center for amide alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuanced and often challenging landscape of N-alk...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuanced and often challenging landscape of N-alkylation versus O-alkylation of amides. Here, we move beyond simple protocols to delve into the "why" behind the "how," providing you with the in-depth technical insights needed to troubleshoot your experiments effectively.

The Core Challenge: A Tale of Two Nucleophiles

Amides are characterized by resonance, which delocalizes the nitrogen's lone pair of electrons across the N-C-O system. This creates a molecule with two potential nucleophilic sites: the nitrogen and the oxygen. The selective alkylation of one site over the other is a persistent challenge in synthetic chemistry. The outcome of an amide alkylation reaction is a delicate interplay of several factors, including the nature of the amide, the electrophilicity of the alkylating agent, the choice of base and solvent, and the reaction temperature.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

FAQ 1: My reaction is giving me a mixture of N- and O-alkylated products. How can I favor N-alkylation?

This is the most common issue in amide alkylation. To favor N-alkylation, you need to create conditions that enhance the nucleophilicity of the amide nitrogen and utilize a suitable alkylating agent.

Underlying Principle: Hard and Soft Acids and Bases (HSAB) Theory

The Hard and Soft Acids and Bases (HSAB) theory is a key concept for understanding this selectivity.[1][2][3][4][5] In essence, hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[1][2][4]

  • Amide Anion: The deprotonated amide exists as a resonance hybrid, with the negative charge shared between the nitrogen and oxygen. The oxygen atom is a "harder" nucleophilic center (more electronegative, less polarizable), while the nitrogen is "softer" (less electronegative, more polarizable).

  • Alkylating Agents: Alkylating agents can also be classified as hard or soft.

    • Hard Alkylating Agents: These have a high positive charge density and are not very polarizable. Examples include trialkyloxonium salts (like Meerwein's salt, Et₃O⁺BF₄⁻), dimethyl sulfate, and methyl triflate.[6] These will preferentially react with the hard oxygen atom, leading to O-alkylation.[6]

    • Soft Alkylating Agents: These have a lower positive charge density and are more polarizable. Alkyl halides (R-I, R-Br, R-Cl) are classic examples. These will preferentially react with the soft nitrogen atom, leading to N-alkylation.[6]

Troubleshooting Steps to Promote N-Alkylation:

  • Choose a "Soft" Alkylating Agent: If you are using a hard alkylating agent like a sulfate or triflate and getting O-alkylation, switch to an alkyl iodide or bromide.[6] The larger, more polarizable halide leaving group promotes the desired soft-soft interaction with the nitrogen.

  • Employ a Strong, Non-Nucleophilic Base: To perform N-alkylation, the amide must typically be deprotonated to form the more nucleophilic amide anion.[7] Strong bases like sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or lithium diisopropylamide (LDA) are commonly used.[7][8] These bases are strong enough to deprotonate the amide without competing as nucleophiles. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be effective, often requiring a phase-transfer catalyst.[9][10][11]

  • Solvent Selection is Crucial:

    • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are generally preferred for N-alkylation.[8] These solvents solvate the cation of the base, leaving the amide anion more "naked" and reactive.

    • Solvent Effects on Selectivity: The choice of solvent can significantly impact the N/O ratio. In some cases, less polar solvents might favor N-alkylation by promoting aggregation of the amidate salt in a way that exposes the nitrogen atom.

  • Consider Temperature: While there isn't a universal rule, lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product, which is often the N-alkylated amide.

Illustrative Workflow for Favoring N-Alkylation:

N_Alkylation_Workflow start Goal: N-Alkylation alkylating_agent Select Soft Alkylating Agent (e.g., Alkyl Iodide, Bromide) start->alkylating_agent base Use Strong, Non-Nucleophilic Base (e.g., NaH, KHMDS) alkylating_agent->base solvent Choose Polar Aprotic Solvent (e.g., DMF, THF) base->solvent protocol Execute Reaction (Monitor Temperature) solvent->protocol analysis Analyze Product Ratio (N- vs. O-) protocol->analysis success Successful N-Alkylation analysis->success High N/O Ratio troubleshoot Mixture of Products analysis->troubleshoot Low N/O Ratio troubleshoot->alkylating_agent Re-evaluate Conditions

Caption: Decision workflow for optimizing N-alkylation of amides.

FAQ 2: I want to synthesize an imidate. How do I achieve selective O-alkylation?

O-alkylation of amides yields imidates, which are valuable synthetic intermediates.[12][13][14][15] To favor O-alkylation, you need to apply the opposite strategies to those for N-alkylation, again guided by HSAB theory.

Troubleshooting Steps to Promote O-Alkylation:

  • Choose a "Hard" Alkylating Agent: This is the most critical factor. Powerful, hard electrophiles like trialkyloxonium tetrafluoroborates (e.g., Meerwein's salt), dimethyl sulfate, or methyl triflate ("Magic Methyl") are the reagents of choice for O-alkylation.[6] These reagents react preferentially at the hard oxygen center.

  • Acidic Conditions Can Promote O-Alkylation: A simple and reliable protocol for O-alkylation with complete regioselectivity involves using trialkyloxonium tetrafluoroborates in the presence of a catalytic amount of trifluoroacetic acid (TFA).[16] The acid may protonate the amide oxygen, further enhancing its propensity to react with the hard alkylating agent.

  • Avoid Strong Bases: Deprotonation of the amide is generally not required and can lead to competing N-alkylation. O-alkylation is often performed under neutral or acidic conditions.

Data Summary: Alkylating Agent Influence on N- vs. O-Alkylation

Alkylating Agent TypeHSAB ClassificationPredominant ProductTypical Conditions
Alkyl Iodide (R-I)Soft AcidN-Alkyl AmideStrong base (NaH), polar aprotic solvent (DMF)
Alkyl Bromide (R-Br)Borderline/Soft AcidN-Alkyl AmideStrong base (NaH), polar aprotic solvent (DMF)
Dimethyl Sulfate ((CH₃)₂SO₄)Hard AcidO-Alkyl ImidateNeutral or mildly basic
Methyl Triflate (MeOTf)Hard AcidO-Alkyl ImidateNeutral or acidic
Trialkyloxonium Salts (R₃O⁺BF₄⁻)Hard AcidO-Alkyl ImidateNeutral or catalytic acid (TFA)[16]
FAQ 3: My secondary amide is unreactive, or the reaction is very slow. What can I do?

Secondary amides are generally less acidic and more sterically hindered than primary amides, making them more challenging to alkylate.[11]

Troubleshooting Steps for Unreactive Secondary Amides:

  • Increase Reaction Temperature: For sluggish reactions, increasing the temperature can often provide the necessary activation energy. However, be mindful that this can sometimes decrease selectivity.

  • Use a Stronger Base/Longer Reaction Time: If deprotonation is the issue, switching to a stronger base like n-butyllithium (n-BuLi) might be necessary. Alternatively, extending the reaction time can allow for complete consumption of the starting material.

  • Consider a Milder, More Recent Protocol: Recent advancements have shown that potassium phosphate (K₃PO₄) in acetonitrile can mediate the alkylation of even hindered secondary amides in excellent yields, avoiding the need for very strong bases.[9][11] This method has shown remarkable functional group tolerance.[9][11]

  • Catalytic Approaches: For certain substrates, transition metal-catalyzed N-alkylation methods using alcohols as alkylating agents have been developed.[17][18][19] These often proceed via a "borrowing hydrogen" mechanism and can be effective for amides that are resistant to traditional methods.[17]

FAQ 4: I'm observing side reactions, such as elimination or over-alkylation. How can I minimize these?

Elimination: This is a problem when using secondary or tertiary alkyl halides, especially with strong, sterically hindered bases.

  • Solution: If possible, use a primary alkyl halide. If a secondary halide is necessary, try using a less hindered base and lower reaction temperatures.

Over-alkylation: This is more of a concern in the alkylation of primary amines to secondary amines, where the product is often more nucleophilic than the starting material.[20][21] While less common with amides, if a primary amide is being converted to a secondary amide which is then further alkylated, careful control of stoichiometry is key.

  • Solution: Use the amide as the limiting reagent. Add the alkylating agent slowly to the deprotonated amide solution to maintain a low concentration of the electrophile.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amide using NaH and an Alkyl Halide

Warning: Sodium hydride is a flammable solid and reacts violently with water. n-Butyllithium is pyrophoric. These reactions must be carried out under an inert atmosphere (Nitrogen or Argon) by trained personnel.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the primary amide (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (or THF) via syringe to dissolve the amide (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.0-1.2 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive halides.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for O-Alkylation of an Amide using Meerwein's Salt

Warning: Trialkyloxonium tetrafluoroborates are powerful alkylating agents and should be handled with care in a fume hood.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amide (1.0 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the amide.

  • Reagent Addition: Add triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻, 1.1 eq.) as a solid in one portion at room temperature. For the TFA-mediated protocol, add TFA (0.1 eq.) before the oxonium salt.[16]

  • Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude imidate can be purified by column chromatography if necessary.

Logical Relationship Diagram: Factors Influencing Alkylation Site

factors cluster_factors Controlling Factors Amide Amide N_Alkylation N-Alkylation O_Alkylation O-Alkylation Alkylating_Agent Alkylating Agent Alkylating_Agent->N_Alkylation Soft (R-I, R-Br) Alkylating_Agent->O_Alkylation Hard (R₃O⁺BF₄⁻) Base Base Base->N_Alkylation Strong (NaH) Base->O_Alkylation None / Acidic Solvent Solvent Solvent->N_Alkylation Polar Aprotic (DMF) Temperature Temperature

Caption: Key factors determining the outcome of N- vs. O-alkylation.

By understanding the fundamental principles outlined in this guide and carefully selecting your reaction conditions, you can effectively troubleshoot and optimize your amide alkylation reactions to achieve the desired N- or O-substituted products.

References
  • Bahamonde, A. (n.d.). New approaches to amide arylation and alkylation under mild conditions. ACS Presentations on Demand.
  • Morsch, L. A., et al. (2022, September 24). 21.7: Chemistry of Amides. LibreTexts.
  • Taylor, C. M. (2007). The synthesis of cyclic imidates from amides of glucuronic acid and investigation of glycosidation reactions.
  • Charette, A. B., & Grenon, M. (2001). Mild method for the synthesis of amidines by the electrophilic activation of amides. The Journal of Organic Chemistry, 66(17), 5893-5901.
  • DeLuca, N. (n.d.). Hard-Soft Acid-Base Theory. University of Massachusetts Lowell.
  • Hibbard, J. P., Yam, J. G., Alsalek, E. B., & Bahamonde, A. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of Organic Chemistry, 87(18), 12036-12040.
  • Bogdal, D., & Pielichowski, J. (1998).
  • ResearchGate. (n.d.). Synthesis of imidate salts from amides.
  • Hibbard, J. P., Yam, J. G., Alsalek, E. B., & Bahamonde, A. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship, University of California.
  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?
  • Reddy, B. V. S., et al. (2019). Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne–Isocyanide Adduct with Weak Nucleophiles. Organic Letters, 21(18), 7375–7379.
  • Bon, R. S., et al. (2016). Synthesis of Imidates: TFA-Mediated Regioselective Amide Alkylation Using Meerwein's Reagent. The Journal of Organic Chemistry, 81(8), 3468–3473.
  • Unknown. (n.d.). HARD AND SOFT ACIDS AND BASES (HSAB).
  • McKinnell, R. M., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 189-196.
  • AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept.
  • ResearchGate. (n.d.). Mechanism of N‐alkylation of amides via borrowing hydrogen.
  • Elangovan, S., et al. (2016). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
  • Wikipedia. (n.d.). HSAB theory.
  • Ayers, P. W. (2005). An elementary derivation of the hard/soft-acid/base principle. Journal of Chemical Physics, 122(14), 141102.
  • Flosser, D. (2019, May 10). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? ResearchGate.
  • Fujita, K., et al. (2009). N-alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. Tetrahedron Letters, 50(35), 5032-5035.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Wang, C., et al. (2018). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 16(33), 6063-6067.
  • Li, F., et al. (2019). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry, 21(23), 6334-6339.
  • Bogdal, D., & Pielichowski, J. (1998).
  • BenchChem. (2025). Preventing over-alkylation of amines in synthesis.
  • Soderberg, T. (n.d.). 21.7 Chemistry of Amides. OpenStax.
  • Unknown. (n.d.). Clinical and High-Dose Alkylating Agents.
  • Reddit. (2023, November 13). Bulky alkylation troubleshooting. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Mucsi, Z. (2018).
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?
  • Scientific Update. (2019, January 24). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.
  • Google Groups. (2000, July 10). amide: N- vs O-alkylation.

Sources

Optimization

Pyridine Functionalization Support Center: Regioselectivity Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for Heterocyclic Chemistry. Achieving absolute regiocontrol (C-2, C-3, or C-4) on the electron-deficient pyridine scaffold is a notorious challenge in drug development and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. Achieving absolute regiocontrol (C-2, C-3, or C-4) on the electron-deficient pyridine scaffold is a notorious challenge in drug development and agrochemical synthesis. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to resolve your synthetic bottlenecks.

Strategy Start Target: Regioselective Pyridine Functionalization Q1 Is the target C-H bond adjacent to a DMG? Start->Q1 DoM Directed ortho-Metalation (e.g., TMP-bases) Q1->DoM Yes (C-2/C-3) Q2 Is the target C-4? Q1->Q2 No Minisci Minisci Reaction (Radical Pathway) Q2->Minisci Yes (C-4) NOxide Pyridine N-Oxide Activation Q2->NOxide Alternative (C-2/C-4)

Decision matrix for selecting a regioselective pyridine functionalization strategy.

Section 1: Radical C-H Functionalization (Minisci Reaction)

FAQ: Why am I getting an intractable mixture of C-2 and C-4 alkylated pyridines during my Minisci reaction?

Causality & Diagnosis: The classical Minisci reaction relies on the generation of nucleophilic carbon radicals that attack protonated pyridinium species. Because the nitrogen atom is protonated, the inductive effect highly activates the adjacent C-2 and C-6 positions, making them the kinetically favored sites of attack. However, the C-4 position is also highly electrophilic. Without steric or electronic bias, the radical addition suffers from poor regioselectivity and overalkylation[1].

Solution: To achieve exclusive C-4 alkylation, you must override the innate C-2 preference. This is accomplished by utilizing a maleate-derived blocking group that temporarily occupies the nitrogen. This group sterically and electronically shields the C-2/C-6 positions, directing the radical exclusively to C-4 under acid-free conditions[2][3].

Protocol 1: Regioselective C-4 Alkylation via Maleate Blocking Group

Reference standard adapted from Baran et al.[3]

  • N-Activation (Self-Validation Step): React the starting pyridine with maleic acid derivatives to form a pyridinium salt.

    • Validation: The formation of a stable, crystalline salt confirms quantitative N-protection and successful shielding of the C-2/C-6 positions.

  • Radical Generation: In a 15 mL culture tube equipped with a Teflon septum, combine the pyridinium salt (0.5 mmol), carboxylic acid (alkyl radical donor, 1.0 mmol), (NH4​)2​S2​O8​ (1.0 mmol), and AgNO3​ (20 mol%).

  • Reaction: Add a 1:1 mixture of dichloroethane (DCE) and H2​O (5.0 mL total). Stir the biphasic mixture at 50 °C for 2 hours.

    • Causality: The biphasic system ensures the water-soluble inorganic oxidants steadily generate radicals that migrate into the organic layer to react with the pyridinium salt. This controlled phase-transfer prevents thermal runaway and suppresses background degradation[2].

  • Deprotection: Treat the crude mixture with DBU (6 equiv) to smoothly remove the maleate blocking group, yielding the pure C-4 alkylated pyridine.

MinisciMech Py Free Pyridine Block Maleate Blocking Group (Shields C-2/C-6) Py->Block N-Alkylation Add Exclusive C-4 Attack Block->Add Rad Alkyl Radical (from Carboxylic Acid) Rad->Add Rearom Oxidative Rearomatization Add->Rearom Ag(I) / Persulfate Prod C-4 Alkylated Pyridine Rearom->Prod DBU Deprotection

Mechanistic pathway of C-4 selective Minisci alkylation using a maleate blocking group.

Section 2: Directed ortho-Metalation (DoM) & Cross-Coupling

FAQ: My DoM reaction on a pyridine carboxamide is yielding complex mixtures and self-condensation products. How do I prevent this?

Causality & Diagnosis: Deprotonating a pyridine ring using strong alkyllithium bases (like LDA or n-BuLi) generates a highly reactive pyridyllithium intermediate. Because the pyridine ring itself is highly electrophilic, the newly formed nucleophilic pyridyllithium species rapidly attacks unreacted starting material, leading to self-condensation and ring-opening degradation[4].

Solution: Employ an in situ trapping protocol or use non-nucleophilic bases. By adding a highly electrophilic, non-interfering trapping agent (like triisopropyl borate, B(OiPr)3​ ) to the reaction mixture before the addition of the base, the transient ortho-metalated species is immediately quenched. Alternatively, using sterically hindered TMP-bases (e.g., TMPMgCl⋅LiCl ) allows for stable metalation at higher temperatures without self-attack[5].

Protocol 2: One-Pot DoM-Boronation-Suzuki Cross-Coupling

Reference standard adapted from Snieckus et al.[4]

  • Preparation: Dissolve the pyridine derivative (e.g., pyridyl carboxamide) and B(OiPr)3​ (1.2 equiv) in anhydrous THF at -78 °C under an argon atmosphere.

  • In Situ Metalation/Trapping: Slowly add LDA (1.2 equiv) dropwise.

    • Causality: As soon as the LDA deprotonates the ortho-position, the resulting carbanion is instantly trapped by the surrounding B(OiPr)3​ . This forms a stable pyridyl boronate and completely bypasses the self-condensation pathways that plague stepwise additions[4].

  • Cross-Coupling (Self-Validation Step): Instead of isolating the notoriously unstable pyridyl boronic acid, directly add the aryl halide (1.0 equiv), Pd(PPh3​)4​ (5 mol%), and aqueous Na2​CO3​ . Heat to reflux.

    • Validation: The color change to dark brown/black (indicating the Pd(0) resting state) and the rapid consumption of the aryl halide via TLC confirms the successful initiation of the cross-coupling cascade.

Section 3: Pyridine N-Oxide Chemistry

FAQ: I am trying to functionalize the C-2 position using Grignard reagents, but I am getting low yields and di-substituted byproducts. What is the optimal approach?

Causality & Diagnosis: Direct addition of alkyllithium reagents to pyridine N-oxides at -78 °C often produces 2,6-disubstituted products. The lithium intermediate is highly reactive, leading to unselective metalation and over-reaction before the electrophile can be introduced[6].

Solution: Utilize directed ortho-metalation of the pyridine N-oxide using i−PrMgCl . The resulting magnesium intermediate is significantly more stable and less prone to over-reaction than its lithium counterpart, allowing for clean, mono-selective trapping with electrophiles at the C-2 position[6].

Quantitative Data: Regioselectivity and Yield Comparison

StrategyTarget PositionReagents / CatalystTypical YieldRegioselectivityKey Advantage
Classical Minisci C-2 / C-6 R−COOH , AgNO3​ , (NH4​)2​S2​O8​ 30-50%Poor (Mixtures)No pre-functionalization required
Blocked Minisci C-4Maleate block, AgNO3​ , (NH4​)2​S2​O8​ 60-85%>95% (C-4 only)Absolute C-4 control under mild conditions
DoM (In situ trap) C-2 / C-3LDA, B(OiPr)3​ , Pd(PPh3​)4​ 70-90%>95% (ortho to DMG)Avoids self-condensation; one-pot cascade
TMP-Metalation C-2 / C-3 TMPZnCl⋅LiCl or TMPMgCl⋅LiCl 75-88%>90%High functional group tolerance
N-Oxide Magnesiation C-2 i−PrMgCl , Electrophile50-96%>85% (C-2 only)Mild conditions, high intermediate stability

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Methyl vs. Ethyl Pyridine-3-Carboximidate in Synthetic Workflows

Here is a comprehensive comparative analysis of methyl versus ethyl pyridine-3-carboximidate, structured for researchers and drug development professionals. Executive Summary Methyl pyridine-3-carboximidate (CAS: 57869-8...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive comparative analysis of methyl versus ethyl pyridine-3-carboximidate, structured for researchers and drug development professionals.

Executive Summary

Methyl pyridine-3-carboximidate (CAS: 57869-84-8)[1] and ethyl pyridine-3-carboximidate (CAS: 53292-65-2)[2] are highly versatile Pinner salts (imidate esters) derived from 3-cyanopyridine. They serve as critical electrophilic intermediates in the synthesis of amidines, triazoles, oxadiazoles, and various pharmaceutical active ingredients. While both reagents fulfill similar synthetic roles, their distinct kinetic profiles, steric demands, and thermodynamic stabilities dictate their suitability for specific benchtop and industrial applications.

Mechanistic & Kinetic Comparison

As an application scientist, selecting between the methyl and ethyl variants requires balancing reaction velocity against intermediate stability. The causality behind their behavioral differences lies in the steric and electronic properties of their respective alkoxy groups.

  • Formation Kinetics: The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile. Methanol, being less sterically hindered and more nucleophilic than ethanol, attacks the intermediate nitrilium ion much faster. Consequently, methyl pyridine-3-carboximidate forms rapidly at low temperatures (0–5 °C)[3]. In contrast, ethanol addition to form the ethyl imidate is kinetically slower, often requiring extended reaction times which can inadvertently increase the risk of side reactions[4].

  • Reactivity Toward Nucleophiles: In downstream applications—such as amidine synthesis—the imidate carbon is attacked by ammonia or a primary amine. The methoxy group (–OCH₃) is a superior leaving group compared to the ethoxy group (–OCH₂CH₃). This makes the methyl imidate significantly more reactive and the preferred choice when reacting with weak nucleophiles[3][5].

  • Thermodynamic Stability & Hydrolysis: The enhanced reactivity of the methyl variant comes at the cost of stability. Methyl pyridine-3-carboximidate is highly susceptible to hydrolysis, rapidly degrading into methyl nicotinate (an ester) upon exposure to trace moisture[6]. Ethyl pyridine-3-carboximidate, shielded by the bulkier ethyl group, exhibits a wider thermodynamic stability window, making it easier to isolate, store, and handle in multi-step syntheses[3].

Quantitative Data Presentation

The following table summarizes the operational parameters and performance metrics of both imidates under standard laboratory conditions.

ParameterMethyl Pyridine-3-CarboximidateEthyl Pyridine-3-Carboximidate
CAS Number 57869-84-853292-65-2
Pinner Formation Time (0°C) 12–18 hours24–48 hours
Amidine Conversion Yield >90% (Rapid kinetics)70–80% (Slower kinetics)
Hydrolysis Susceptibility High (Rapid conversion to ester)Moderate (Slower degradation)
Steric Hindrance LowModerate
Storage Requirement Strictly anhydrous, -20°CAnhydrous, 4°C

Reaction Pathways Visualization

ReactionMechanisms Nitrile 3-Cyanopyridine Nitrilium Nitrilium Ion (Electrophile) Nitrile->Nitrilium HCl (gas) Anhydrous MethylImidate Methyl Pyridine-3- carboximidate Nitrilium->MethylImidate MeOH (Fast, Low Sterics) EthylImidate Ethyl Pyridine-3- carboximidate Nitrilium->EthylImidate EtOH (Slow, High Sterics) Amidine Pyridine-3- carboxamidine (Target) MethylImidate->Amidine NH3 High Yield Ester Nicotinate Ester (Hydrolysis Byproduct) MethylImidate->Ester H2O (Trace) Rapid Degradation EthylImidate->Amidine NH3 Moderate Yield EthylImidate->Ester H2O (Trace) Slower Degradation

Mechanistic divergence of methyl vs. ethyl imidate formation, amidation, and hydrolysis pathways.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Observational checks are embedded within the steps to confirm reaction progress and prevent downstream failures.

Protocol 1: Pinner Synthesis of Pyridine-3-Carboximidate Hydrochlorides

Self-Validating Principle: The reaction must remain strictly anhydrous. The formation of a dense, white crystalline precipitate (the Pinner salt) validates successful nitrilium trapping. If the solution remains clear or turns yellow, moisture has likely caused esterification[3].

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a gas inlet and a drying tube. Purge the system with Argon to eliminate ambient moisture.

  • Dissolution: Dissolve 1.0 equivalent of 3-cyanopyridine in 1.5 equivalents of the respective anhydrous alcohol (methanol for the methyl imidate; ethanol for the ethyl imidate). Dilute the mixture with anhydrous diethyl ether.

  • Acidification: Cool the reaction mixture to 0 °C using an ice-salt bath. Slowly bubble anhydrous HCl gas through the solution. Causality: The anhydrous HCl protonates the nitrile nitrogen, generating the highly electrophilic nitrilium ion required for alcohol attack[3].

  • Crystallization: Seal the flask and store it at 4 °C. The methyl imidate typically crystallizes within 12–18 hours. The ethyl imidate requires 24–48 hours due to the steric bulk of ethanol slowing the nucleophilic attack.

  • Isolation: Filter the white precipitate rapidly under a positive stream of Argon. Wash the filter cake with cold anhydrous ether and dry under vacuum.

Protocol 2: Conversion to Pyridine-3-Carboxamidine

Self-Validating Principle: Ammonia acts as both a nucleophile and a base. The release of alcohol (methanol or ethanol) and the complete dissolution of the imidate salt suspension validates the substitution reaction.

  • Amidation: Suspend the isolated imidate hydrochloride in anhydrous methanol. Slowly add a solution of methanolic ammonia (7N) while maintaining the temperature at 0 °C. Causality: Low temperatures prevent the exothermic decomposition of the imidate and suppress competing side reactions[7].

  • Reaction Monitoring: Stir the mixture for 4 hours (methyl imidate) or 12 hours (ethyl imidate). The methyl variant reacts faster because the methoxy group is a superior leaving group compared to the ethoxy group[5].

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the resulting amidine hydrochloride from an ethanol/ether mixture to yield the pure product.

Experimental Workflow Visualization

Workflow Step1 1. Anhydrous Setup Flame-dried flask, Ar atmosphere Step2 2. Reagent Dissolution 3-Cyanopyridine + Anhydrous ROH Step1->Step2 Ensures zero moisture Step3 3. Electrophile Generation Bubble anhydrous HCl gas at 0°C Step2->Step3 ROH = MeOH or EtOH Step4 4. Pinner Salt Isolation Crystallize at 4°C, Ether wash Step3->Step4 12h (Methyl) vs 48h (Ethyl) Step5 5. Nucleophilic Substitution React with NH3 to form Amidine Step4->Step5 Leaving group: -OMe or -OEt

Step-by-step experimental workflow for the synthesis and amidation of pyridine-3-carboximidates.

Sources

Comparative

validation of methyl pyridine-3-carboximidate structure by X-ray crystallography

Structural Validation of Methyl Pyridine-3-Carboximidate: A Comparative Analysis of X-Ray Crystallography vs. Spectroscopic Alternatives Methyl pyridine-3-carboximidate (also known as methyl nicotinoimidate) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of Methyl Pyridine-3-Carboximidate: A Comparative Analysis of X-Ray Crystallography vs. Spectroscopic Alternatives

Methyl pyridine-3-carboximidate (also known as methyl nicotinoimidate) is a highly versatile synthetic intermediate and pharmacophore building block used extensively in drug development. However, its molecular architecture presents a distinct analytical challenge: the presence of a carbon-nitrogen double bond (C=N) allows for E/Z geometric isomerism, while the imidate nitrogen and pyridine ring create complex tautomeric and intermolecular hydrogen-bonding networks.

For researchers synthesizing heterocyclic APIs, knowing the exact stereochemical ground state of this intermediate is non-negotiable, as the E/Z geometry directly dictates the trajectory of downstream cyclization reactions. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against conventional spectroscopic alternatives (NMR, IR, MS) for the structural validation of methyl pyridine-3-carboximidate, providing actionable methodologies and mechanistic insights.

The Core Challenge: Why Spectroscopic Methods Fall Short

While routine analytical techniques are excellent for confirming molecular weight and functional groups, they frequently fail to resolve the absolute 3D conformation of carboximidates [1].

  • Nuclear Magnetic Resonance (NMR): Solution-state NMR is the standard for organic structural elucidation. However, in the case of methyl pyridine-3-carboximidate, rapid proton exchange at the imidate nitrogen and fast rotation/inversion around the C=N bond at room temperature often occur faster than the NMR timescale. This dynamic equilibrium results in time-averaged signals, masking the distinct E and Z isomers and rendering NOESY/ROESY data ambiguous [2, 3].

  • Mass Spectrometry (HRMS) & FT-IR: HRMS provides exact mass but is entirely blind to stereochemistry. FT-IR can identify the C=N and N-H stretches but cannot definitively distinguish between the E and Z geometric arrangements or map the precise hydrogen-bonding networks.

The SCXRD Advantage: Single-Crystal X-Ray Diffraction (SCXRD) bypasses these limitations by freezing the molecule within a crystal lattice. This allows for the unambiguous determination of the E/Z configuration, the exact dihedral angle between the pyridine ring and the imidate plane, and the mapping of N-H···N intermolecular hydrogen bonds [4].

Comparative Performance Data

The following table summarizes the analytical capabilities of each technique when applied to the structural validation of methyl pyridine-3-carboximidate.

Analytical TechniqueStereochemical Resolution (E/Z)Tautomer IdentificationIntermolecular InteractionsData Acquisition TimeSample State
SCXRD Unambiguous (Exact 3D coordinates)Definitive (Locates H-atoms)Definitive (Maps H-bond networks)2–12 HoursSolid (Single Crystal)
Solution NMR Ambiguous (Subject to exchange rates)Averaged (Dynamic equilibrium)Inferred (Concentration dependent)10–30 MinutesLiquid (Solution)
FT-IR Poor (Cannot distinguish E/Z)Moderate (C=N vs C=O stretches)Moderate (Shift in N-H stretch)< 5 MinutesSolid/Liquid
HRMS None (Mass/charge only)NoneNone< 5 MinutesGas Phase

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies required to compare SCXRD and NMR data for this compound.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Unambiguous determination of the solid-state E/Z configuration.

  • Crystal Growth (Vapor Diffusion): Dissolve 15 mg of purified methyl pyridine-3-carboximidate in a minimum volume (approx. 0.5 mL) of anhydrous dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed chamber containing 3 mL of hexanes (anti-solvent). Allow vapor diffusion at 4 °C over 72 hours.

    • Causality: Vapor diffusion provides the slow, controlled supersaturation required to form highly ordered crystal lattices without defects, which is critical for high-resolution diffraction.

  • Data Collection: Mount a suitable, optically clear crystal on a glass fiber using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å). Cool the crystal to 100 K using a liquid nitrogen cold stream.

    • Causality: Cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This is strictly necessary to accurately locate the low-electron-density hydrogen atom attached to the imidate nitrogen, proving the tautomeric state.

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Causality: Full-matrix refinement ensures that the anisotropic displacement parameters for all non-hydrogen atoms are accurately modeled, confirming the planar geometry of the carboximidate group and validating the E-isomer preference driven by the anomeric effect.

Protocol B: Solution-State NMR Comparison

Objective: Highlighting the limitations of solution-state dynamics.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.5 mL of anhydrous CDCl₃ (filtered through basic alumina to remove acidic impurities that catalyze proton exchange).

  • Acquisition: Acquire ¹H, ¹³C, and 2D NOESY spectra at 298 K on a 400 MHz spectrometer.

  • Analysis: Evaluate the N-H proton resonance (typically broad, ~8.0-9.5 ppm) and the methoxy protons.

    • Causality: Because intermolecular proton exchange and C=N bond rotation are often faster than the NMR timescale at 298 K, the E and Z isomers will likely appear as a single averaged set of signals. Without cooling the NMR probe to sub-zero temperatures (which alters solubility and solvent viscosity), NMR cannot definitively assign the stereochemistry [3].

Mechanistic Insights: The Structural Reality of Carboximidates

When methyl pyridine-3-carboximidate is analyzed via SCXRD, the data consistently reveals a preference for the E-configuration in the solid state. Why does this occur?

The causality lies in stereoelectronic effects. In the E-isomer, the lone pair of the imidate nitrogen is positioned antiperiplanar to the polar C–O bond. This allows for hyperconjugative delocalization (the anomeric effect) from the nitrogen lone pair into the σ* orbital of the C–O bond, stabilizing the molecule. Furthermore, SCXRD reveals that the solid-state packing is heavily dictated by intermolecular hydrogen bonding. The imidate N-H acts as a hydrogen bond donor to the highly electronegative pyridine nitrogen of an adjacent molecule, forming a robust, infinite 1D zig-zag chain in the crystal lattice. NMR cannot visualize this supramolecular architecture; it only detects the monomeric or rapidly exchanging dimeric states in solution.

Validation Workflow Visualization

Workflow A Methyl Pyridine-3-Carboximidate (Isomeric Mixture) B Structural Ambiguity (E/Z Isomerism & H-Bonding) A->B C Solution-State NMR (1H, 13C, NOESY) B->C Routine Screening D Single-Crystal X-Ray Diffraction (SCXRD) B->D Definitive Validation E Averaged Signals due to Rapid Proton Exchange C->E Limitation F Unambiguous 3D Coordinates & Solid-State Packing D->F Advantage E->F SCXRD resolves NMR ambiguity

Workflow comparing SCXRD and NMR for resolving carboximidate structural ambiguity.

References

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules, JEOL Ltd.,
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR, IS MUNI,
  • Solution Chemistry of N,N'-Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation, ResearchG
  • Nucleophilic addition reactions to the ethylnitrilium derivative of nido-carborane, Russian Academy of Sciences,
Comparative

A Researcher's Comparative Guide to Assessing the In-Vitro Antimycobacterial Activity of Imidazopyridine Amides

The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates a robust pipeline of novel therape...

Author: BenchChem Technical Support Team. Date: March 2026

The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates a robust pipeline of novel therapeutics. Among the most promising new classes of compounds are the imidazopyridine amides (IPAs). These agents exhibit potent activity by targeting a novel vulnerability in mycobacterial energy metabolism. This guide provides an in-depth, comparative analysis of the essential in-vitro methodologies used to evaluate the antimycobacterial efficacy of IPAs, grounded in the scientific rationale behind each experimental choice.

The Mechanism of Action: Targeting a Critical Energy Hub

Imidazopyridine amides, including the clinical candidate Telacebec (Q203), function by inhibiting the QcrB subunit of the cytochrome bc1 complex (Complex III).[1][2][3][4][5][6][7] This complex is a critical component of the mycobacterial electron transport chain (ETC), which is responsible for generating the proton motive force that drives ATP synthesis—the cell's primary energy currency.[8][9][10] By binding to QcrB, IPAs effectively shut down this energy production pathway, leading to bacterial stasis and death.[3][7][11] A crucial advantage of this target is the structural difference between the mycobacterial cytochrome bc1 complex and its mammalian mitochondrial counterpart, which allows for selective inhibition and a favorable safety profile.[8][9][12][13]

Mtb_ETC cluster_membrane Inner Membrane cluster_protons cluster_atp NDH2 NDH-2 CIII Complex III (Cytochrome bc1) NDH2->CIII Menaquinone Pool SDH Complex II (SDH) SDH->CIII Menaquinone Pool CIV Complex IV (Cytochrome aa3) CIII->CIV Cytochrome c Protons_out H+ CIII->Protons_out H+ pumping CIV->Protons_out H2O H2O CIV->H2O Reduction ATPsynth ATP Synthase Protons_in H+ ATPsynth->Protons_in ATP ATP ATPsynth->ATP Protons_out->ATPsynth ADP ADP + Pi ADP->ATPsynth IPA Imidazopyridine Amides (e.g., Q203) IPA->CIII Inhibits QcrB subunit O2 O2 O2->CIV

Caption: Mycobacterial Electron Transport Chain and IPA Target.

Core Methodologies for In-Vitro Assessment

A comprehensive evaluation of a novel IPA requires a multi-faceted approach, moving from high-throughput screening of whole-cell activity to specific, mechanism-of-action studies. We will compare three essential assays: the Microplate Alamar Blue Assay (MABA), the Luciferase Reporter Phage (LRP) Assay, and the target-centric Oxygen Consumption Assay.

Whole-Cell Potency Screening: The Microplate Alamar Blue Assay (MABA)

The MABA is the foundational assay for determining the Minimum Inhibitory Concentration (MIC) of a compound against replicating Mtb. Its widespread adoption is due to its reliability, low cost, high-throughput nature, and straightforward colorimetric readout.[1][14][15][16][17]

Causality Behind Experimental Choices: The assay's principle rests on the metabolic activity of viable bacteria. The indicator dye, resazurin (the active component of Alamar Blue), is cell-permeable and blue. In the presence of metabolically active cells, intracellular reductases convert blue resazurin into pink, fluorescent resorufin.[16] Therefore, a compound that inhibits metabolic activity (and thus growth) will prevent this color change, providing a clear visual endpoint for the MIC. This direct link between cellular respiration and the signal output makes it an excellent primary screen for compounds like IPAs that target this very process.

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Experimental Protocol: MABA

  • Compound Preparation: In a 96-well microplate, prepare two-fold serial dilutions of the test IPAs in 100 µL of Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase). Typically, a concentration range from 64 µg/mL down to 0.06 µg/mL is evaluated. Include drug-free wells as growth controls and wells with broth only as sterility controls.[16]

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:50 in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to all test and growth control wells. The final volume in each well is 200 µL.[16]

  • Incubation: Seal the plate (e.g., with parafilm or in a sealed bag) and incubate at 37°C for 5 to 7 days.

  • Dye Addition: Prepare a fresh mixture of Alamar Blue reagent and 10% Tween 80 (1:1 v/v). Add 30 µL of this mixture to each well.[16]

  • Final Incubation: Re-incubate the plate at 37°C for 12-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[17] A blue color indicates inhibition, while a pink color indicates bacterial growth. Results can be assessed visually or quantified by measuring fluorescence (excitation 530 nm, emission 590 nm).[18]

Rapid Viability Assessment: Luciferase Reporter Phage (LRP) Assay

For higher throughput and more rapid results, the LRP assay is an invaluable tool. It measures cell viability by exploiting the life cycle of a bacteriophage and the cellular energy status.

Causality Behind Experimental Choices: This assay utilizes a mycobacteriophage (a virus that infects bacteria) that has been genetically engineered to carry the gene for firefly luciferase.[19][20] The phage can only replicate and express its genes—including the luciferase gene—inside a living mycobacterial cell. The luciferase enzyme produces light in the presence of its substrate, luciferin, and cellular ATP.[20][21] Therefore, light output is directly proportional to the number of viable, ATP-producing Mtb cells. A reduction in light signal in the presence of an IPA provides a rapid and highly sensitive measure of the compound's bactericidal or bacteriostatic effect. The entire process can be completed in hours, a significant acceleration compared to growth-based assays.[20]

Caption: Workflow for the Luciferase Reporter Phage (LRP) Assay.

Detailed Experimental Protocol: LRP Assay

  • Culture and Compound Incubation: Grow Mtb H37Rv culture to mid-log phase. Aliquot the culture into tubes or microplate wells containing various concentrations of the test IPA. Include a drug-free control. Incubate at 37°C for a predetermined period (e.g., 24 to 72 hours).

  • Phage Infection: Add the luciferase reporter phage (e.g., phAE129) to each well at an appropriate multiplicity of infection.

  • Infection/Expression Incubation: Incubate the plate for 4-8 hours at 37°C to allow the phage to infect the Mtb cells and for the luciferase enzyme to be expressed.

  • Luminometry: Transfer the samples to a luminometer-compatible plate. Add the luciferin substrate solution to each well.

  • Data Acquisition: Immediately measure the light output as Relative Light Units (RLU).

  • Analysis: Calculate the percentage reduction in RLU for each compound concentration relative to the drug-free control. This provides a quantitative measure of the compound's effect on mycobacterial viability.[21][22]

Target Engagement Verification: Oxygen Consumption Assay

While whole-cell assays are critical, they do not definitively prove that a compound acts via its intended mechanism. An oxygen consumption assay provides this crucial piece of evidence by directly measuring the biochemical activity of the IPA target.

Causality Behind Experimental Choices: Since IPAs inhibit the ETC, their direct effect should be a reduction in the rate of cellular respiration, which is measured as the rate of oxygen consumption.[8][12][13] This assay can be performed on whole cells or, for greater precision, on purified CIII₂CIV₂ supercomplexes or submitochondrial particles (SMPs).[8][9] By isolating the target complex, we can eliminate confounding factors like cell permeability or efflux. A dose-dependent decrease in oxygen consumption upon addition of an IPA is strong evidence of on-target activity and allows for the calculation of an IC₅₀ (the concentration that inhibits 50% of the enzyme's activity).[8][13]

Conceptual Experimental Protocol: Oxygen Consumption

  • Preparation of Mycobacterial Components: Isolate SMPs or purify the CIII₂CIV₂ supercomplex from a high-yielding species like Mycobacterium smegmatis.

  • Assay Setup: Place the isolated components into the chamber of an oxygen-monitoring instrument (e.g., a Clark-type electrode or a Seahorse XF Analyzer). The chamber contains a suitable buffer.

  • Initiating Respiration: Add an electron donor (e.g., a menaquinol analogue) to initiate electron flow through the ETC, which results in oxygen consumption.

  • Inhibitor Addition: After establishing a baseline rate of oxygen consumption, inject the test IPA at various concentrations.

  • Measurement: Continuously record the oxygen concentration in the chamber. The slope of this line represents the rate of oxygen consumption.

  • IC₅₀ Determination: Calculate the percent inhibition of oxygen consumption at each IPA concentration relative to the baseline. Plot these values against the log of the IPA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation and Comparative Analysis

Effective data presentation is key to comparing the performance of different IPA candidates. All quantitative data should be summarized in clear, structured tables.

Table 1: Comparative Summary of In-Vitro Assay Methodologies

FeatureMicroplate Alamar Blue Assay (MABA)Luciferase Reporter Phage (LRP) AssayOxygen Consumption Assay
Principle Measures metabolic activity via redox indicatorMeasures viability via phage-expressed luciferase & ATPMeasures enzymatic activity of the ETC
Primary Endpoint Minimum Inhibitory Concentration (MIC)% Reduction in Relative Light Units (RLU)50% Inhibitory Concentration (IC₅₀)
Information Yield Whole-cell bacteriostatic potencyRapid bactericidal/bacteriostatic activityOn-target mechanism of action, enzyme kinetics
Throughput HighHighLow to Medium
Time to Result 7-9 days2-4 days<1 day
Key Advantage Gold standard for MIC, low costSpeed and sensitivityConfirms mechanism of action
Key Limitation Slow, only for replicating bacteriaIndirect measure, requires specialized reagentsLow throughput, technically demanding

Interpreting Discrepancies: It is common to observe discrepancies between these assays. For instance, a compound may show a potent IC₅₀ in the oxygen consumption assay but a weak MIC in the MABA. This suggests that while the compound is effective against its target, it may have poor penetration through the complex mycobacterial cell wall or it may be actively removed by bacterial efflux pumps.[8][13] This information is vital for guiding the next steps in medicinal chemistry optimization.

Table 2: Representative In-Vitro Activity of Imidazopyridine Amides

CompoundTargetMtb H37Rv MIC (nM)Mtb H37Rv IC₅₀ (nM)MDR/XDR Strains ActivityReference
Telacebec (Q203) QcrB2.71.1Potent activity (nM range)[23][24]
Analogue IPA-6 Enoyl-ACP Reductase~50 µg/mL--[14]
Analogue 18 (Presumed QcrB)<30 - 800-Potent, surpasses other candidates[25]
Analogue 27 QcrB-441-[8]
Isoniazid InhA~50-100-Inactive against resistant strainsStandard
Rifampicin RpoB~12-25-Inactive against resistant strainsStandard

Note: MIC values can vary based on assay conditions and media. Data is aggregated for comparative purposes.

Conclusion

Assessing the in-vitro antimycobacterial activity of imidazopyridine amides requires a logical, multi-assay cascade. The MABA provides a robust, standardized measure of whole-cell potency (MIC), serving as the primary screening tool. The LRP assay offers a rapid, high-throughput alternative for assessing effects on cell viability, ideal for large library screening and quick turnaround. Finally, the oxygen consumption assay delivers the crucial mechanistic validation, confirming that the compound's activity is a direct result of inhibiting the intended respiratory target. By integrating the data from these complementary methods, researchers can build a comprehensive profile of a compound's efficacy, selectivity, and mechanism of action, enabling informed decisions in the critical path of tuberculosis drug development.

References

  • Al-Harbi, S., Al-Rashida, M., El-Gamal, M., Abdel-Maksoud, M., Gittins, C., Al-Omair, M., Almassar, A., Naguib, B., Park, H., & G-H., L. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega. [Link]

  • Kumar, D., Kumar, N., Singh, R., Singh, V., Shah, K., & Siddiqi, M. I. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. [Link]

  • Wang, B., Li, Y., Feng, C., He, X., Wang, J., Li, P., Zhang, J., & Zhang, L. (2016). Design, Synthesis and Antimycobacterial Activity of Novel Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids. Molecules. [Link]

  • Al-Harbi, S., Al-Rashida, M., El-Gamal, M., Abdel-Maksoud, M., Gittins, C., Al-Omair, M., Almassar, A., Naguib, B., Park, H., & G-H., L. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega. [Link]

  • Sacksteder, K., Protopopova, M., Barry, C. 3rd, Andries, K., Nacy, C. A. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of imidazopyridine amides (Q203). [Link]

  • O'Malley, T., Alling, T., Early, J. V., Wescott, H. A., Kumar, A., Moraski, G. C., Miller, M. J., Masquelin, T., Hipskind, P. A., & Parish, T. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy. [Link]

  • Al-Harbi, S., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PubMed. [Link]

  • Orita, M., Uemura, K., Sato, Y., et al. (2019). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. European Journal of Medicinal Chemistry. [Link]

  • American Society for Microbiology. (n.d.). Bioluminescence screening in vitro (Bio-Siv) assays for high-volume antimycobacterial drug discovery. Antimicrobial Agents and Chemotherapy. [Link]

  • Sahu, N., S., P., & Murthy, D. (2021). Antimycobacterial Screening of Selected Medicinal Plants against Mycobacterium tuberculosis H37Rv using Agar Dilution Method and Microplate Resazurin Assay. International Journal of Mycobacteriology. [Link]

  • Kumar, A., Kumar, S., Ghosh, P., et al. (2008). Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. Tuberculosis. [Link]

  • Moraski, G. C., Markley, L. D., Hipskind, P. A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • O'Malley, T., Alling, T., Early, J. V., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy. [Link]

  • Li, Y., Wang, B., Feng, C., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry. [Link]

  • Chakraborty, P., Bajeli, S., Kaushal, D., Radotra, B. D., & Kumar, A. (2021). Microplate-based alamar blue assay (MABA). Bio-protocol. [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of imidazopyridine amides. [Link]

  • Al-Harbi, S., Al-Rashida, M., El-Gamal, M., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega. [Link]

  • Mondal, H., & Singh, S. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Attia, M. I., & El-Sayed, W. A. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

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Validation

A Comparative Guide to the In Vivo Evaluation of Pyridine-3-Carboxamide Efficacy in Preclinical Pain Models

This guide provides an in-depth analysis of the in vivo efficacy of pyridine-3-carboxamide (nicotinamide) and its derivatives as potential analgesic agents. Designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the in vivo efficacy of pyridine-3-carboxamide (nicotinamide) and its derivatives as potential analgesic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from preclinical studies, compares the compound's performance against established alternatives, and offers detailed experimental protocols for robust evaluation. The pyridine scaffold is a cornerstone in medicinal chemistry, featuring in numerous FDA-approved drugs for a wide range of conditions, including inflammation and nervous system disorders.[1][2] This guide focuses on its application in the challenging field of pain management.

The Rationale for Pyridine-3-Carboxamide in Analgesia

Pyridine-3-carboxamide, commonly known as nicotinamide or vitamin B3, and its analogues are emerging as a significant class of compounds for pain research. Their therapeutic potential stems primarily from their role as inhibitors of Poly(ADP-ribose) polymerase (PARP).[3] Understanding this mechanism is crucial for designing and interpreting in vivo studies.

Mechanism of Action: Targeting PARP in Pain Pathways

In conditions of cellular stress, such as nerve injury characteristic of neuropathic pain, excessive DNA damage triggers the over-activation of the nuclear enzyme PARP.[4] This over-activation initiates a cascade of detrimental events:

  • Bioenergetic Crisis: PARP utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) polymers. Its over-activation leads to a severe depletion of cellular NAD+ and subsequently ATP, causing a major energy crisis within the neuron.[4]

  • Neuroinflammation: Activated PARP upregulates pro-inflammatory pathways, including the activation of NF-κB, which in turn increases the expression of inflammatory mediators like COX-2 and various cytokines.[5]

  • Oxidative Stress & Neuronal Death: The entire process exacerbates oxidative stress and can ultimately lead to mitochondrial dysfunction and neuronal apoptosis, contributing to the establishment and maintenance of chronic pain states.[4]

By inhibiting PARP, pyridine-3-carboxamide and more potent PARP inhibitors can break this cycle, offering a neuroprotective effect alongside analgesia.[4][6] This dual action makes them particularly attractive for treating complex pain conditions like chemotherapy-induced neuropathy and diabetic neuropathy.[5][7][8] Other derivatives of the pyridine-3-carboxamide scaffold have also been shown to exert analgesic effects through different mechanisms, such as agonism of cannabinoid CB(2) receptors or modulation of the nitric oxide (NO)-cGMP pathway.[9][10]

PARP_Pain_Pathway NerveInjury Nerve Injury / Cellular Stress DNADamage Oxidative DNA Damage NerveInjury->DNADamage PARP_Activation PARP Over-Activation DNADamage->PARP_Activation NAD_Depletion NAD+ Depletion PARP_Activation->NAD_Depletion Consumes NAD+ Inflammation Neuroinflammation (NF-κB, COX-2, Cytokines) PARP_Activation->Inflammation Energy_Crisis Bioenergetic Crisis & Mitochondrial Dysfunction NAD_Depletion->Energy_Crisis Apoptosis Neuronal Apoptosis Energy_Crisis->Apoptosis Pain Neuropathic Pain (Allodynia, Hyperalgesia) Inflammation->Pain Apoptosis->Pain P3C Pyridine-3-Carboxamide (PARP Inhibition) P3C->PARP_Activation Inhibits

Caption: PARP-mediated neuropathic pain pathway and the inhibitory role of Pyridine-3-Carboxamide.

A Guide to In Vivo Efficacy Models

Selecting the appropriate animal model is critical for evaluating the analgesic potential of a test compound. The models are broadly categorized based on the underlying pain etiology: nociceptive (acute), inflammatory, and neuropathic.[11][12]

Nociceptive (Acute) Pain Models

These models assess the compound's effect on the normal physiological response to a noxious stimulus and are useful for identifying centrally or peripherally acting analgesics.[12][13]

  • Hot Plate Test: Measures the latency of a response (e.g., paw licking, jumping) when the animal is placed on a heated surface. It is primarily used to evaluate centrally acting analgesics.[14][15]

  • Formalin Test: This is a robust model of tonic chemical pain. An injection of dilute formalin into the paw elicits a biphasic response: an initial acute phase (Phase 1) driven by direct nociceptor activation, followed by a tonic inflammatory phase (Phase 2) mediated by inflammatory processes.[12][16] This model can differentiate between compounds affecting nociceptive and inflammatory pain.[3][10]

  • Acetic Acid-Induced Writhing Test: Intraperitoneal injection of acetic acid causes visceral pain, observed as characteristic stretching or "writhing." This test is highly sensitive for peripherally acting analgesics that inhibit prostaglandin synthesis.[15][17]

Inflammatory Pain Models

These models mimic pain resulting from tissue inflammation, characterized by hypersensitivity (hyperalgesia and allodynia).

  • Carrageenan-Induced Paw Edema: A subcutaneous injection of carrageenan into the paw induces a localized inflammatory response, causing edema, hyperalgesia, and allodynia.[3][18] The model is widely used to screen for anti-inflammatory and anti-hyperalgesic agents.[19]

  • Complete Freund's Adjuvant (CFA) Model: CFA injection produces a more persistent and robust inflammation and is considered a model of chronic inflammatory pain, making it suitable for longer-term studies.[12]

Neuropathic Pain Models

These models replicate the chronic, debilitating pain that arises from nerve damage. They are essential for evaluating compounds like PARP inhibitors that have neuroprotective potential.

  • Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia that mimic clinical neuropathic pain.[4][11][16]

  • Chemotherapy-Induced Peripheral Neuropathy (CIPN): Administration of neurotoxic chemotherapeutic agents like vincristine or paclitaxel induces significant mechanical allodynia, providing a clinically relevant model for a common and dose-limiting side effect of cancer treatment.[5][7][20]

  • Streptozotocin (STZ)-Induced Diabetic Neuropathy: Chemical induction of diabetes with STZ leads to the development of neuropathic pain symptoms, including mechanical hyperalgesia and tactile allodynia, over several weeks.[6][8]

Experimental Protocols & Workflow

Adherence to detailed, validated protocols is paramount for generating reproducible and trustworthy data. The following sections outline standardized procedures for key assays.

General Experimental Workflow

A self-validating experimental design includes proper controls to ensure the observed effects are due to the compound and not other variables. This includes a vehicle group (to control for injection/gavage effects), a positive control (a known analgesic to confirm assay sensitivity), and baseline testing before treatment to account for individual animal variability.

Experimental_Workflow A1 Animal Acclimatization (7-10 days) A2 Baseline Behavioral Testing (e.g., von Frey, Hot Plate) A1->A2 A3 Randomization into Treatment Groups A2->A3 B1 Vehicle Control B2 Pyridine-3-Carboxamide (Test Compound) B3 Positive Control (e.g., Gabapentin, Morphine) C1 Drug Administration (p.o., i.p.) B1->C1 B2->C1 B3->C1 C2 Induction of Pain Model (e.g., CCI Surgery, Formalin) C1->C2 C3 Post-Treatment Behavioral Testing C2->C3 D1 Data Collection & Statistical Analysis C3->D1

Caption: Standardized in vivo workflow for evaluating analgesic efficacy.

Protocol 3.2: Formalin-Induced Nociception in Mice
  • Objective: To assess the effects of a test compound on both acute nociceptive and tonic inflammatory pain.

  • Materials: Male Swiss mice (20-25g), 2.5% formalin solution, observation chambers with mirrors, stopwatch.

  • Procedure:

    • Acclimatize mice to the observation chambers for 30 minutes before the experiment.

    • Administer pyridine-3-carboxamide (e.g., 500-1000 mg/kg, p.o.) or vehicle 60 minutes before formalin injection.[3] A positive control like morphine can also be used.

    • Inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

    • Immediately return the mouse to the chamber and start the stopwatch.

    • Record the cumulative time (in seconds) the animal spends licking or biting the injected paw.

    • Data Collection: The recording is divided into two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).

  • Endpoint: A significant reduction in licking/biting time in either phase compared to the vehicle group indicates analgesic activity.

Protocol 3.3: Carrageenan-Induced Mechanical Allodynia in Rats
  • Objective: To evaluate the efficacy of a test compound in a model of inflammatory pain hypersensitivity.

  • Materials: Male Wistar rats (180-200g), 1% Carrageenan solution, electronic von Frey apparatus.

  • Procedure:

    • Measure the baseline paw withdrawal threshold (PWT) for each rat using the electronic von Frey apparatus on a wire mesh platform. The filament is applied to the plantar surface of the hind paw with increasing force until the paw is withdrawn.

    • Administer pyridine-3-carboxamide (e.g., 500 mg/kg, p.o.) or vehicle.[3] A positive control like diclofenac can be used.[12]

    • One hour after drug administration, inject 100 µL of 1% carrageenan into the plantar surface of the right hind paw.

    • Measure the PWT again at specific time points post-carrageenan (e.g., 1, 2, 3, and 4 hours).

  • Endpoint: A significant increase in PWT in the treated group compared to the vehicle group indicates an anti-allodynic effect.

Protocol 3.4: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
  • Objective: To assess the efficacy of a test compound in a model of chronic nerve-injury pain.

  • Materials: Male Sprague-Dawley rats (200-250g), 4-0 chromic gut sutures, surgical tools, electronic von Frey apparatus.

  • Procedure:

    • Anesthetize the rat. Surgically expose the common sciatic nerve at the mid-thigh level.

    • Place four loose ligatures around the sciatic nerve with about 1 mm spacing between them.[11] The ligatures should be tightened until a slight constriction is observed.

    • Close the incision. Allow the animals to recover for 7-14 days for the neuropathy to fully develop.

    • Confirm the development of mechanical allodynia by measuring PWT. Animals showing a significant decrease in PWT in the ipsilateral (operated) paw are used.

    • Begin treatment with pyridine-3-carboxamide, vehicle, or a positive control (e.g., gabapentin). Treatment can be administered daily.

    • Measure PWT at regular intervals throughout the treatment period.

  • Endpoint: A significant reversal or attenuation of the decreased PWT in the ipsilateral paw of the treated group compared to the vehicle group indicates efficacy against neuropathic pain.

Comparative Efficacy Analysis

Experimental data consistently demonstrates the efficacy of pyridine-3-carboxamide and its derivatives across multiple pain modalities, particularly inflammatory and neuropathic pain. Its performance profile shows distinct advantages and differences when compared to standard-of-care analgesics.

Studies have shown that orally administered nicotinamide (1000 mg/kg) inhibits both the first and second phases of the formalin test in mice and reverses mechanical allodynia in the rat carrageenan model.[3] More potent, specifically designed PARP inhibitors have demonstrated robust, dose-dependent anti-allodynic effects in vincristine-induced CIPN and have been shown to counteract hyperalgesia, allodynia, and nerve fiber degeneration in models of diabetic neuropathy.[5][6][7][8] Other pyridine carboxamide derivatives have also shown significant anti-inflammatory activity, with some exhibiting superior potency to standard drugs like ibuprofen in chronic inflammation models.[19][21][22]

The following table provides a comparative summary based on published preclinical findings.

Pain ModelPain TypePyridine-3-Carboxamide / PARP InhibitorsNSAIDs (e.g., Diclofenac)Opioids (e.g., Morphine)Gabapentinoids
Hot Plate / Tail Flick Acute Nociceptive (Thermal)Moderate Efficacy[3]Low to No EfficacyHigh Efficacy[17]Low Efficacy
Formalin Test (Phase 1) Acute Nociceptive (Chemical)Moderate Efficacy[3]Low EfficacyHigh Efficacy[17]Moderate Efficacy
Formalin Test (Phase 2) InflammatoryHigh Efficacy[3][10]High Efficacy[17]High Efficacy[17]Moderate Efficacy
Carrageenan / CFA InflammatoryHigh Efficacy[3][19][21]High Efficacy[12]Moderate EfficacyModerate Efficacy
CCI / SNL NeuropathicHigh Efficacy[4]Low to No EfficacyModerate Efficacy (Tolerance Issues)High Efficacy[12]
CIPN / Diabetic Neuropathy NeuropathicHigh Efficacy[5][6][7][8]Low to No EfficacyModerate EfficacyHigh Efficacy

Conclusion

The in vivo evidence strongly supports pyridine-3-carboxamide and its derivatives, especially those that function as PARP inhibitors, as a promising class of therapeutic agents for pain management. Their unique mechanism of action, which combines anti-inflammatory and neuroprotective properties, makes them particularly well-suited for treating challenging chronic pain states like neuropathic and persistent inflammatory pain.[4][6] Compared to traditional analgesics, they offer a compelling efficacy profile in models where NSAIDs fail (neuropathic pain) and where opioids are hampered by side effects and tolerance. This guide provides the foundational knowledge and validated protocols for researchers to effectively evaluate this promising compound class and contribute to the development of novel, mechanism-based pain therapies.

References

  • Komirishetty, P., et al. (2017). Poly(ADP-ribose) polymerase inhibition reveals a potential mechanism to promote neuroprotection and treat neuropathic pain. Journal of Neuroinflammation. Available at: [Link]

  • Don-Doncow, N., et al. (2011). PARP inhibitors attenuate chemotherapy-induced painful neuropathy. Journal of Pain. Available at: [Link]

  • Obrosova, I. G., et al. (2008). PARP inhibition or gene deficiency counteracts intraepidermal nerve fiber loss and neuropathic pain in advanced diabetic neuropathy. Free Radical Biology and Medicine. Available at: [Link]

  • Obrosova, I. G., et al. (2008). PARP INHIBITION OR GENE DEFICIENCY COUNTERACT INTRAEPIDERMAL NERVE FIBER LOSS AND NEUROPATHIC PAIN IN ADVANCED DIABETIC NEUROPATHY. Free Radical Biology and Medicine. Available at: [Link]

  • Dziadulewicz, E. K., et al. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Galeane, S. C., et al. (2011). Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. Pharmacological Reports. Available at: [Link]

  • Brederson, J. D., et al. (2011). PARP inhibitors attenuate chemotherapy-induced painful neuropathy. Pain. Available at: [Link]

  • Galeane, S. C., et al. (2013). Activity of nicorandil, a nicotinamide derivative with a nitrate group, in the experimental model of pain induced by formaldehyde in mice. European Journal of Pharmacology. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Charles River. Available at: [Link]

  • Slideshare. (2016). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Charles River. Available at: [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy. Available at: [Link]

  • University of Iowa Health Care. (2017). Nicotinamide riboside (vitamin B3) prevents nerve pain caused by cancer drugs. ScienceDaily. Available at: [Link]

  • Willemen, H., et al. (2023). Vitamin B3 may give cells the boost they need to reverse chronic pain. New Atlas. Available at: [Link]

  • Melior Discovery. (n.d.). in vivo models of Pain, Anesthesia and Algesia. Melior Discovery. Available at: [Link]

  • Chiropractic Economics. (2024). If NSAIDs for arthritis pain make it worse, what's the alternative?. Chiropractic Economics. Available at: [Link]

  • Khan, I., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Heliyon. Available at: [Link]

  • Khan, I., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Heliyon. Available at: [Link]

  • Asif, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Neurofit. (n.d.). In vivo model of Neuropathic pain - Acute pain. NEUROFIT Preclinical Contract Research Organization (CRO). Available at: [Link]

  • Mohammadi-Farani, A., et al. (2009). A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. Research in Pharmaceutical Sciences. Available at: [Link]

  • Khan, I., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. ResearchGate. Available at: [Link]

  • Lima, P. C., et al. (2007). Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. ResearchGate. Available at: [Link]

  • Tosh, D. K., et al. (2014). In vivo phenotypic screening for treating chronic neuropathic pain: modification of C2-arylethynyl group of conformationally constrained A3 adenosine receptor agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]

  • Asif, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Drug Delivery and Therapeutics. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl pyridine-3-carboximidate

As a Senior Application Scientist, I cannot overstate the importance of understanding the chemical behavior of methyl pyridine-3-carboximidate (CAS: 57869-84-8). Also known as methyl nicotinimidate, this highly reactive...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of understanding the chemical behavior of methyl pyridine-3-carboximidate (CAS: 57869-84-8). Also known as methyl nicotinimidate, this highly reactive imidate ester is utilized extensively as an intermediate in the synthesis of nicotinamide derivatives and novel pharmaceuticals.

Handling this compound requires more than just reading a safety data sheet; it requires a mechanistic understanding of its reactivity. It is not merely a static powder—it is a moisture-sensitive electrophile that demands rigorous environmental controls and specific Personal Protective Equipment (PPE) to mitigate its inherent hazards.

Mechanistic Toxicology & Hazard Causality

To implement effective safety protocols, we must first understand the causality behind the compound's hazards.

  • Moisture Sensitivity & Hydrolysis: Imidates are highly susceptible to nucleophilic attack by water. Upon exposure to ambient humidity, methyl pyridine-3-carboximidate undergoes an exothermic hydrolysis reaction, producing methyl nicotinate and ammonia gas (NH₃).

  • Pyridine Ring Basicity: The basic nitrogen in the pyridine ring facilitates rapid penetration through lipid bilayers, exacerbating dermal and ocular irritation.

  • Hazard Profile: Based on structural analogs and general imidate reactivity, this compound is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The Occupational Safety and Health Administration (OSHA) guidelines mandate a hazard-specific approach to PPE selection [1]. The following matrix outlines the required PPE, grounded in the chemical's specific reactivity profile.

PPE CategorySpecificationMechanistic Causality / Justification
Eye/Face Chemical splash goggles + Face shieldProtects against ocular exposure to corrosive ammonia gas (hydrolysis byproduct) and reactive micro-dust. Standard safety glasses lack vapor seals.
Hands (Inner) Nitrile gloves (0.1 mm)Provides baseline dexterity for fine manipulations and weighing.
Hands (Outer) Butyl rubber or Heavy-duty Nitrile (0.4 mm)Imidates and pyridine derivatives can rapidly permeate thin latex. Double-gloving ensures a self-validating barrier system; if the outer glove is compromised, the inner glove provides an immediate backup.
Body Polyethylene-coated Tyvek lab coatStandard woven cotton lab coats absorb liquids and trap reactive dust against the skin. A non-porous barrier prevents dermal penetration.
Respiratory NIOSH-approved N95 or P100 half-mask with organic vapor/acid gas cartridgesMandatory if handling outside a certified fume hood. Protects against volatile pyridine derivatives and ammonia off-gassing caused by ambient moisture hydrolysis.

Operational Workflows & Engineering Controls

The National Research Council's Prudent Practices in the Laboratory emphasizes that PPE is the last line of defense; engineering controls must be the primary mitigation strategy [2].

Step-by-Step Handling Protocol:

  • Environmental Validation: Verify that the fume hood face velocity is between 80–120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily without violent fluttering.

  • Atmospheric Control: Purge the reaction vessel with dry Argon or Nitrogen. Methyl pyridine-3-carboximidate must be handled under strictly anhydrous conditions to prevent the generation of ammonia gas.

  • Weighing: Use anti-static weigh boats. Pyridine derivatives can carry static charges, leading to the aerosolization of the reactive powder during transfer.

  • Transfer: Utilize Schlenk line techniques or a glovebox for bulk transfers to maintain the integrity of the reagent.

  • In-Process Monitoring:

    • Self-Validation: Suspend a strip of moistened universal pH paper inside the upper neck of the fume hood sash. A rapid color change to blue/purple indicates ammonia off-gassing, instantly signaling a breach in the inert atmosphere and the onset of hydrolysis.

Emergency Response & Spill Decontamination

In the event of a spill, conventional cleaning methods (like wet paper towels) will trigger a hazardous reaction.

  • Evacuate and Isolate: Drop the fume hood sash immediately. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • Containment (No Water): Cover the spill completely with an inert, dry absorbent such as dry sand, vermiculite, or a commercial acid/base spill kit powder.

    • Causality: Water will accelerate hydrolysis, releasing a concentrated, toxic plume of ammonia.

  • Neutralization Sweep: Carefully sweep the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wipe the area with a dilute, mildly acidic solution (e.g., 5% citric acid) to neutralize residual basic pyridine/ammonia, followed by a dry wipe.

Waste Disposal & Quenching Plan

Unreacted methyl pyridine-3-carboximidate must never be disposed of directly into aqueous waste streams without prior quenching.

Step-by-Step Quenching Protocol:

  • Preparation: Prepare a stirred solution of 1M Hydrochloric Acid (HCl) in a three-neck round-bottom flask, chilled in an ice-water bath (0–5°C).

  • Addition: Slowly add the methyl pyridine-3-carboximidate waste (either solid or dissolved in an inert, water-miscible solvent like THF) dropwise/portion-wise to the chilled acid.

  • Mechanistic Causality: The acidic conditions immediately protonate both the pyridine nitrogen and the imidate nitrogen. This accelerates controlled hydrolysis while simultaneously trapping the generated ammonia as soluble, non-volatile ammonium chloride (NH₄Cl). The ice bath controls the exothermic heat of hydrolysis.

  • Verification: Test the pH of the final solution. It must remain below pH 5. If it rises above 5, add more 1M HCl until stabilized.

  • Disposal: Once fully quenched and pH-verified, the neutralized aqueous mixture can be safely transferred to standard aqueous hazardous waste carboys, clearly labeled as "Aqueous Pyridine/Ammonium Chloride Waste."

Visualization: Operational Workflow

G A Inert Storage (2-8°C) Argon Atmosphere B Weighing & Transfer (Glovebox/Fume Hood) A->B Transfer C Reaction Execution (Anhydrous Conditions) B->C Reagent Addition D Spill / Exposure Emergency Response B->D Breach/Spill E Controlled Quenching (Dilute Acid) C->E Completion D->E Containment F Aqueous Waste Segregation E->F pH Neutralized

Operational workflow and emergency containment for methyl pyridine-3-carboximidate.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA 3151-02R, U.S. Department of Labor. Available at:[Link] [1]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, NCBI Bookshelf. Available at:[Link] [2]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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